Product packaging for 3-Hexyne, 2,5-dimethyl-(Cat. No.:CAS No. 927-99-1)

3-Hexyne, 2,5-dimethyl-

Cat. No.: B15491397
CAS No.: 927-99-1
M. Wt: 110.20 g/mol
InChI Key: OVJGYUVBHOVELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hexyne, 2,5-dimethyl- is a useful research compound. Its molecular formula is C8H14 and its molecular weight is 110.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hexyne, 2,5-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hexyne, 2,5-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14 B15491397 3-Hexyne, 2,5-dimethyl- CAS No. 927-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylhex-3-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h7-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJGYUVBHOVELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C#CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239115
Record name 3-Hexyne, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927-99-1
Record name 3-Hexyne, 2,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexyne, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,5-dimethyl-3-hexyne

This technical guide provides a comprehensive overview of the physical and chemical properties of the organic compound 2,5-dimethyl-3-hexyne. The information is curated for professionals in research, science, and drug development who require detailed data for their work. This document includes tabulated physical properties, an exploration of its chemical characteristics, detailed experimental protocols for property determination, and a logical workflow for its synthesis.

Physical Properties

2,5-dimethyl-3-hexyne is a colorless liquid with a characteristic pungent odor.[1] A summary of its key physical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₁₄[2][3]
Molecular Weight 110.1968 g/mol [2]
Boiling Point 109.1 °C at 760 mmHg[2][3]
Density 0.761 g/cm³[2][3]
Refractive Index 1.425[2][3]
Flash Point 7.6 °C[2][3]
Vapor Pressure 29.5 mmHg at 25 °C[2]
Melting Point Not available[1]
Solubility Not available[1]

Chemical Properties

2,5-dimethyl-3-hexyne is an internal alkyne, characterized by a carbon-carbon triple bond located at the third position of the hexane chain, with two methyl groups at the second and fifth carbon atoms.[1] This structure dictates its chemical reactivity.

Reactivity of the Triple Bond: The presence of the C≡C triple bond makes 2,5-dimethyl-3-hexyne susceptible to addition reactions. These reactions include hydrogenation, halogenation, and hydrohalogenation, where the pi bonds of the alkyne are broken to form new single bonds.[1]

Stability: Information regarding the specific stability and hazards of 2,5-dimethyl-3-hexyne is limited. As with many volatile organic compounds, it should be handled with appropriate safety precautions in a well-ventilated area.

Experimental Protocols

Detailed methodologies for key experiments related to the characterization and synthesis of 2,5-dimethyl-3-hexyne are provided below.

Synthesis of 2,5-dimethyl-3-hexyne

A potential synthetic route for 2,5-dimethyl-3-hexyne starts from a smaller alkyne, such as propyne, and involves alkylation steps. A generalized procedure is outlined below.

Reaction Scheme:

synthesis_workflow Propyne Propyne NaNH2 NaNH2 in liquid NH3 Propyne->NaNH2 Deprotonation Propynide Propynide anion NaNH2->Propynide IsopropylBromide1 Isopropyl bromide Propynide->IsopropylBromide1 Alkylation (SN2) DMH 2,5-dimethyl-3-hexyne IsopropylBromide1->DMH Karl_Fischer_Titration Sample Sample containing H2O Titration Titration Vessel Sample->Titration Reagent Karl Fischer Reagent (I2, SO2, base, alcohol) Reagent->Titration Endpoint Endpoint Detection (Potentiometric/Coulometric) Titration->Endpoint Result Water Content Calculation Endpoint->Result GCMS_Workflow Sample Sample Injection GC Gas Chromatograph (Separation) Sample->GC MS Mass Spectrometer (Detection) GC->MS Data Data Analysis (Mass Spectrum) MS->Data

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2,5-dimethyl-3-hexyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

This guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-dimethyl-3-hexyne. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on high-quality predicted data to facilitate structural elucidation and characterization. The information is presented in a manner suitable for researchers, scientists, and professionals in the field of drug development.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR chemical shifts for 2,5-dimethyl-3-hexyne are summarized below. These values were obtained using computational prediction tools that provide reliable estimations for small organic molecules.

Table 1: Predicted ¹H NMR Spectral Data for 2,5-dimethyl-3-hexyne
SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
a1.15Singlet12H-CH₃
b2.08Septet2H-CH
Table 2: Predicted ¹³C NMR Spectral Data for 2,5-dimethyl-3-hexyne
SignalChemical Shift (ppm)Assignment
122.5-CH₃
228.7-CH
382.1-C≡C-

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small, non-polar organic molecule like 2,5-dimethyl-3-hexyne.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Purity : Ensure the sample of 2,5-dimethyl-3-hexyne is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection : Choose a deuterated solvent in which the compound is readily soluble. For a non-polar compound like 2,5-dimethyl-3-hexyne, deuterated chloroform (CDCl₃) is a suitable choice.

  • Concentration : Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR.[1][2] For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Filtration : To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1]

  • Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

For ¹H NMR Spectroscopy:

  • Spectrometer Frequency : A spectrometer with a proton frequency of 300 MHz or higher is recommended for good signal dispersion.

  • Pulse Sequence : A standard single-pulse experiment is typically sufficient.

  • Acquisition Time : An acquisition time of 2-4 seconds is generally adequate.

  • Relaxation Delay : A relaxation delay of 1-2 seconds between pulses ensures full relaxation of the protons.

  • Number of Scans : For a sample of this concentration, 8 to 16 scans should provide a spectrum with a good signal-to-noise ratio.

  • Spectral Width : A spectral width of 10-12 ppm is appropriate to cover the expected chemical shift range for organic molecules.

For ¹³C NMR Spectroscopy:

  • Decoupling : Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

  • Pulse Sequence : A standard single-pulse experiment with proton decoupling is used.

  • Acquisition Time : A longer acquisition time of 1-2 seconds is beneficial due to the lower sensitivity of the ¹³C nucleus.

  • Relaxation Delay : A relaxation delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of quaternary carbons.

  • Number of Scans : A significantly larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio compared to ¹H NMR.

  • Spectral Width : A spectral width of 200-250 ppm is necessary to encompass the full range of ¹³C chemical shifts.

Visualizations

The following diagrams illustrate the chemical structure, the relationship between the chemical structure and its NMR signals, and a generalized workflow for NMR spectroscopy.

experimental_workflow Start Start Sample_Prep Sample Preparation (Dissolution & Filtration) Start->Sample_Prep NMR_Tube Transfer to NMR Tube Sample_Prep->NMR_Tube Spectrometer Insert into Spectrometer NMR_Tube->Spectrometer Shimming Magnetic Field Shimming Spectrometer->Shimming Acquisition Data Acquisition (¹H and ¹³C Spectra) Shimming->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis End End Analysis->End

References

Mass Spectrometry Fragmentation Analysis of 2,5-dimethyl-3-hexyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,5-dimethyl-3-hexyne. Due to the absence of publicly available experimental mass spectral data for this compound, this guide leverages fundamental principles of mass spectrometry, including the stability of carbocations and established fragmentation mechanisms of alkynes and branched hydrocarbons, to predict the major fragment ions. This document outlines a general experimental protocol for acquiring the mass spectrum of volatile alkynes and presents a visual representation of the predicted fragmentation pathways using a Graphviz diagram. The information herein serves as a valuable resource for the identification and structural elucidation of 2,5-dimethyl-3-hexyne in analytical workflows.

Predicted Mass Spectrometry Fragmentation Pattern

Electron ionization of 2,5-dimethyl-3-hexyne (C₈H₁₄, molecular weight: 110.20 g/mol ) is expected to produce a molecular ion (M⁺˙) at m/z 110. However, due to the highly branched nature of the molecule, the molecular ion peak is predicted to be of low abundance. The fragmentation pattern will be dominated by cleavages that lead to the formation of stable carbocations.

The primary fragmentation pathways are anticipated to involve the cleavage of bonds adjacent to the tertiary carbons and the triple bond. The symmetrical nature of the molecule simplifies the number of unique primary fragments.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of 2,5-dimethyl-3-hexyne

m/zPredicted Ion StructureFragmentation PathwayPredicted Relative Abundance
110[C₈H₁₄]⁺˙Molecular IonLow
95[C₇H₁₁]⁺Loss of a methyl radical (•CH₃) from the molecular ion.High
67[C₅H₇]⁺Cleavage of the C-C bond between the isopropyl group and the alkyne, with loss of an isopropyl radical (•C₃H₇).Medium
53[C₄H₅]⁺Further fragmentation of the [C₇H₁₁]⁺ ion.Medium
43[C₃H₇]⁺Isopropyl cation, formed by cleavage of the bond between the isopropyl group and the alkyne.High (likely base peak)
41[C₃H₅]⁺Allyl cation, a common fragment in hydrocarbon mass spectra.Medium
27[C₂H₃]⁺Ethynyl cation or vinyl cation fragment.Low

Experimental Protocol: Electron Ionization Mass Spectrometry of 2,5-dimethyl-3-hexyne

This section outlines a general procedure for obtaining an electron ionization mass spectrum of a volatile, non-polar compound like 2,5-dimethyl-3-hexyne using a gas chromatography-mass spectrometry (GC-MS) system.

2.1 Instrumentation

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary GC column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms).

  • Helium carrier gas (99.999% purity).

  • Data acquisition and processing software.

2.2 Sample Preparation

  • Prepare a dilute solution of 2,5-dimethyl-3-hexyne (e.g., 100 ppm) in a high-purity volatile solvent such as hexane or dichloromethane.

  • Ensure the sample is free of non-volatile impurities.

2.3 GC-MS Parameters

  • Injector:

    • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • GC Oven Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp Rate: 10 °C/min.

    • Final Temperature: 200 °C, hold for 5 minutes.

    • Note: The temperature program should be optimized to ensure good separation from any solvent or impurity peaks.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 25-200.

    • Scan Speed: 1000 amu/s.

    • Solvent Delay: A suitable delay to prevent the solvent peak from entering the mass spectrometer.

2.4 Data Acquisition and Analysis

  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 2,5-dimethyl-3-hexyne.

  • Process the mass spectrum to identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with library spectra (if available) or interpret the fragmentation pattern based on known fragmentation rules.

Visualization of Predicted Fragmentation Pathways

The following diagram illustrates the primary predicted fragmentation pathways for 2,5-dimethyl-3-hexyne upon electron ionization.

fragmentation_pathway M [C₈H₁₄]⁺˙ m/z = 110 (Molecular Ion) F95 [C₇H₁₁]⁺ m/z = 95 M->F95 - •CH₃ F67 [C₅H₇]⁺ m/z = 67 M->F67 - •C₃H₇ F43 [C₃H₇]⁺ m/z = 43 (Isopropyl Cation) M->F43 - C₅H₇• F53 [C₄H₅]⁺ m/z = 53 F95->F53 - C₂H₂

Caption: Predicted EI-MS fragmentation of 2,5-dimethyl-3-hexyne.

Discussion

The predicted fragmentation pattern of 2,5-dimethyl-3-hexyne is characteristic of a branched, unsaturated hydrocarbon. The formation of the ion at m/z 95 via the loss of a methyl radical is a common fragmentation pathway for compounds containing tertiary carbons. The high stability of the resulting tertiary carbocation makes this a favorable process.

The cleavage of the bond between the isopropyl group and the alkyne core results in two key fragments. The detection of a fragment at m/z 67 corresponds to the loss of an isopropyl radical. Conversely, the formation of the highly stable isopropyl cation at m/z 43 is also a very probable event and is predicted to be the base peak in the spectrum.

Further fragmentation of the primary fragments can also occur. For example, the ion at m/z 95 may lose acetylene (C₂H₂) to form a fragment at m/z 53 . The presence of smaller fragments at m/z 41 (allyl cation) and m/z 27 is also expected, as these are common ions in the mass spectra of many organic molecules.

Conclusion

This technical guide provides a theoretically derived yet comprehensive overview of the expected mass spectrometry fragmentation pattern of 2,5-dimethyl-3-hexyne. The predicted major fragments at m/z 95, 67, and 43 are based on the fundamental principles of ion stability. The provided experimental protocol offers a starting point for the empirical determination of the mass spectrum. The fragmentation pathway diagram serves as a visual aid for interpreting the resulting spectral data. This guide is intended to assist researchers in the identification and structural characterization of 2,5-dimethyl-3-hexyne and related compounds.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 2,5-dimethyl-3-hexyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the functional groups present in 2,5-dimethyl-3-hexyne using infrared (IR) spectroscopy. It covers the theoretical basis for its spectral characteristics, a detailed experimental protocol for sample analysis, and a quantitative summary of its expected vibrational modes.

Core Principles: The Challenge of a Symmetrical Alkyne

2,5-dimethyl-3-hexyne is an internal, symmetrical alkyne. Its structure, (CH₃)₂CH-C≡C-CH(CH₃)₂, presents a unique case for infrared spectroscopy. A fundamental requirement for a vibrational mode to be IR-active is that it must cause a change in the net molecular dipole moment.

The key functional group, the carbon-carbon triple bond (C≡C), is located in the center of the molecule and is symmetrically substituted. Due to this symmetry, the stretching vibration of the C≡C bond produces no significant change in the molecule's dipole moment. Consequently, the absorption band for the C≡C stretch, typically found in the 2260-2100 cm⁻¹ region, is expected to be either extremely weak or entirely absent in the IR spectrum.[1][2][3][4] This phenomenon is a critical diagnostic feature for identifying symmetrical or near-symmetrical internal alkynes.[1][2]

The primary observable absorptions will arise from the molecule's alkane-like portions—the isopropyl and methyl groups. These include C-H stretching and bending vibrations, which are characteristic of sp³-hybridized carbon atoms.[3]

Experimental Protocol: Acquiring the IR Spectrum

This section details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a neat liquid sample like 2,5-dimethyl-3-hexyne.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • IR-transparent windows (e.g., Sodium Chloride (NaCl) or Potassium Bromide (KBr) plates) or an Attenuated Total Reflectance (ATR) accessory.[5][6]

Methodology: Liquid Film on Salt Plates

  • Sample Preparation: Place one clean, polished NaCl or KBr salt plate on a holder. Apply one to two drops of 2,5-dimethyl-3-hexyne directly onto the center of the plate.[7]

  • Cell Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[7] Secure the plates in the spectrometer's sample holder.

  • Background Collection: Ensure the sample compartment is empty and clean. Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place the assembled sample holder into the FTIR spectrometer's beam path.

  • Data Acquisition: Acquire the spectrum. To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 to 32 scans).[7] The typical spectral range for organic compounds is 4000 cm⁻¹ to 400 cm⁻¹.[5]

  • Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry, volatile solvent such as isopropanol or chloroform.[7] Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Alternative Methodology: Attenuated Total Reflectance (ATR)

  • Background Collection: With the clean ATR crystal in place, collect a background spectrum.

  • Sample Application: Place a single drop of 2,5-dimethyl-3-hexyne directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum. ATR is often preferred for its simplicity and minimal sample preparation requirements.[8]

Data Presentation and Interpretation

The following table summarizes the expected quantitative data for the IR analysis of 2,5-dimethyl-3-hexyne.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
2975 - 2870Strongsp³ C-H (Alkyl)Stretching
2260 - 2100Absent or Very WeakC≡C (Internal Alkyne)Stretching
1470 - 1450Medium-CH₃Asymmetric Bending
1385 - 1365Medium-Strong-CH(CH₃)₂ (Isopropyl)Symmetric Bending (doublet)

Interpretation of Key Regions:

  • ~3000 cm⁻¹ Region: The strong, sharp peaks just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations from the sp³-hybridized carbons of the methyl and isopropyl groups.[3]

  • ~2200 cm⁻¹ Region: The most telling feature is the absence of a significant peak in this region. This lack of absorption strongly indicates a symmetrical internal alkyne structure.[1][3]

  • ~1400 cm⁻¹ Region: The absorptions in this area correspond to the bending (scissoring and rocking) vibrations of the C-H bonds. A characteristic doublet is expected around 1385-1365 cm⁻¹ due to the symmetric bending of the two methyl groups in each isopropyl moiety.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical process for analyzing the structure of 2,5-dimethyl-3-hexyne and predicting its corresponding infrared spectrum.

IR_Analysis_Workflow cluster_structure Molecular Structure cluster_groups Functional Group Identification cluster_prediction Predicted IR Absorptions cluster_spectrum Final Spectrum Interpretation Molecule 2,5-dimethyl-3-hexyne Alkyl Alkyl C(sp³)-H (Isopropyl/Methyl) Molecule->Alkyl Alkyne Symmetrical Internal C≡C Molecule->Alkyne CH_Stretch C-H Stretch ~2975-2870 cm⁻¹ (Strong) Alkyl->CH_Stretch CH_Bend C-H Bend ~1470-1365 cm⁻¹ (Medium) Alkyl->CH_Bend CC_Stretch C≡C Stretch ~2260-2100 cm⁻¹ (Absent / Very Weak) Alkyne->CC_Stretch Spectrum Spectrum dominated by Alkyl C-H signals. Absence of C≡C peak is key diagnostic feature. CH_Stretch->Spectrum CH_Bend->Spectrum CC_Stretch->Spectrum

Caption: Logical workflow from molecular structure to IR spectrum prediction.

References

IUPAC nomenclature and CAS number for 3-Hexyne, 2,5-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Nomenclature: 2,5-dimethylhex-3-yne CAS Number: 927-99-1

This technical guide provides a comprehensive overview of 2,5-dimethylhex-3-yne, including its chemical properties, synthesis, spectroscopic data, and potential biological relevance. The information is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2,5-Dimethylhex-3-yne is a symmetrical internal alkyne. The presence of the carbon-carbon triple bond and the branched alkyl groups influence its physical and chemical properties. A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Molecular FormulaC8H14[1]
Molecular Weight110.20 g/mol [1]
CAS Number927-99-1[1]
IUPAC Name2,5-dimethylhex-3-yne[1]
Density0.761 g/cm³
Boiling Point109.1 °C at 760 mmHg
Refractive Index1.425
Flash Point7.6 °C
Vapor Pressure29.5 mmHg at 25 °C

Synthesis and Experimental Protocols

The synthesis of 2,5-dimethylhex-3-yne can be achieved through a double dehydrohalogenation of a vicinal dihalide. A plausible synthetic route is the reaction of trans-2,5-dimethylhex-3-ene with bromine to form the dibromide, followed by a double elimination.[2]

Experimental Protocol: Synthesis via Double Dehydrohalogenation

A general method for the synthesis of alkynes from alkenes involves a two-step process: halogenation of the alkene followed by a double dehydrohalogenation of the resulting dihalide.[3]

  • Bromination of trans-2,5-dimethylhex-3-ene: trans-2,5-Dimethylhex-3-ene is dissolved in an inert solvent, such as dichloromethane, and cooled in an ice bath. A solution of bromine in the same solvent is added dropwise with stirring. The reaction is monitored by the disappearance of the bromine color. After the reaction is complete, the solvent is removed under reduced pressure to yield 3,4-dibromo-2,5-dimethylhexane.

  • Double Dehydrohalogenation: The crude 3,4-dibromo-2,5-dimethylhexane is then treated with a strong base to induce double dehydrohalogenation. A common reagent for this step is a hot, concentrated solution of potassium hydroxide (KOH).[2] The reaction mixture is heated to drive the elimination reactions, yielding 2,5-dimethylhex-3-yne. The product can be isolated by distillation from the reaction mixture.

It is important to note that specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for this particular substrate.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,5-dimethylhex-3-yne.

  • ¹³C NMR: The ¹³C NMR spectrum of a symmetrical internal alkyne like 2,5-dimethylhex-3-yne is expected to show a signal for the sp-hybridized carbons of the triple bond in the range of 70-110 ppm.[4] The methyl and methine carbons of the isopropyl groups would appear in the alkane region of the spectrum.

  • ¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum is expected to be relatively simple. The protons on the methyl groups of the isopropyl substituents would likely appear as a doublet, and the methine protons as a septet.

  • Infrared (IR) Spectroscopy: The characteristic absorption for the C≡C triple bond in an internal alkyne is typically found in the region of 2100-2260 cm⁻¹. However, in symmetrical or nearly symmetrical alkynes, this peak can be weak or absent due to the lack of a significant change in dipole moment during the vibration.

  • Mass Spectrometry: The mass spectrum of 2,5-dimethylhex-3-yne would show a molecular ion peak corresponding to its molecular weight (110.20 g/mol ).[1] Fragmentation patterns would likely involve cleavage of the isopropyl groups.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of 2,5-dimethylhex-3-yne. However, the alkyne functional group is present in a number of biologically active natural products and pharmaceuticals.[5][6]

Alkynes are found in some pharmaceuticals, such as the contraceptive noretynodrel, the antiretroviral efavirenz, and the antifungal terbinafine.[5] Some complex molecules containing ene-diyne structures are potent antitumor agents.[5] The reactivity of the alkyne triple bond allows for its use as a bio-orthogonal tag in chemical biology to study and visualize biological molecules.[6] Furthermore, some terminal alkynes have been shown to react with active-site cysteine residues in proteases.[7]

Given the presence of the alkyne functional group, 2,5-dimethylhex-3-yne could potentially serve as a building block in the synthesis of more complex, biologically active molecules. Further research would be necessary to explore any intrinsic biological effects of this specific compound.

Logical Relationships in Alkyne Synthesis

The following diagram illustrates the logical workflow for the synthesis of an alkyne from an alkene, a common strategy in organic chemistry.

Alkyne_Synthesis_Workflow Alkene Alkene (trans-2,5-dimethylhex-3-ene) Halogenation Halogenation (e.g., with Br2) Alkene->Halogenation Step 1 Dihalide Vicinal Dihalide (3,4-dibromo-2,5-dimethylhexane) Halogenation->Dihalide Dehydrohalogenation Double Dehydrohalogenation (e.g., with KOH) Dihalide->Dehydrohalogenation Step 2 Alkyne Alkyne (2,5-dimethylhex-3-yne) Dehydrohalogenation->Alkyne

Caption: Synthetic pathway from an alkene to an alkyne.

References

Solubility of 3-Hexyne, 2,5-dimethyl- in common organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,5-dimethyl-3-hexyne (CAS No. 927-99-1). Due to a lack of specific quantitative experimental data in publicly available literature, this guide focuses on the predicted solubility based on the compound's chemical structure and the general principles of solubility for alkynes. Furthermore, it outlines a standard experimental protocol for determining the solubility of a nonpolar organic compound like 2,5-dimethyl-3-hexyne.

Introduction to 2,5-dimethyl-3-hexyne

2,5-dimethyl-3-hexyne is an unsaturated hydrocarbon belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its structure consists of a six-carbon chain with two methyl groups at the second and fifth positions. As a nonpolar molecule, its solubility is primarily governed by the "like dissolves like" principle, indicating a higher affinity for nonpolar solvents. Alkynes are generally hydrophobic and exhibit low solubility in polar solvents such as water, but are soluble in organic solvents.

It is important to distinguish 2,5-dimethyl-3-hexyne (C8H14) from a similarly named compound, 2,5-dimethyl-3-hexyne-2,5-diol (C8H14O2). The latter contains two polar hydroxyl (-OH) groups, which significantly increases its polarity and, consequently, its solubility in polar solvents. In contrast, 2,5-dimethyl-3-hexyne is a nonpolar hydrocarbon.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of 2,5-dimethyl-3-hexyne in a range of common organic solvents, based on their relative polarities.

SolventChemical FormulaPolarityPredicted Solubility of 2,5-dimethyl-3-hexyneRationale
HexaneC6H14NonpolarSolubleAs a nonpolar hydrocarbon, hexane is an excellent solvent for the nonpolar 2,5-dimethyl-3-hexyne due to favorable van der Waals interactions.
TolueneC7H8NonpolarSolubleToluene is a nonpolar aromatic hydrocarbon that will readily dissolve 2,5-dimethyl-3-hexyne.
Diethyl Ether(C2H5)2OSlightly PolarSolubleDiethyl ether has a small dipole moment but is predominantly nonpolar in character, making it a good solvent for alkynes.
Acetone(CH3)2COPolar AproticSparingly SolubleAcetone is a polar aprotic solvent and is expected to have limited ability to dissolve the nonpolar 2,5-dimethyl-3-hexyne.
EthanolC2H5OHPolar ProticSparingly SolubleEthanol is a polar protic solvent. While it has a nonpolar ethyl group, the polar hydroxyl group will limit its miscibility with a nonpolar alkyne.
MethanolCH3OHPolar ProticInsolubleMethanol is a highly polar protic solvent and is not expected to be a good solvent for the nonpolar 2,5-dimethyl-3-hexyne.
WaterH2OPolar ProticInsolubleAs a highly polar molecule, water is a very poor solvent for nonpolar hydrocarbons like 2,5-dimethyl-3-hexyne.

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for the qualitative and quantitative determination of the solubility of an organic compound like 2,5-dimethyl-3-hexyne.

3.1. Materials and Equipment

  • 2,5-dimethyl-3-hexyne

  • Selected organic solvents (e.g., hexane, toluene, diethyl ether, acetone, ethanol, methanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker bath

  • Centrifuge

  • Spectrophotometer (e.g., UV-Vis) or Gas Chromatograph (GC)

  • Glass vials with screw caps

  • Pipettes and syringes

3.2. Qualitative Solubility Determination

  • Place approximately 25 mg of 2,5-dimethyl-3-hexyne into a small test tube.

  • Add 0.75 mL of the selected solvent in small portions.

  • After each addition, shake the test tube vigorously for 30-60 seconds.[1][2]

  • Observe the mixture to determine if the compound has dissolved completely.

  • Record the compound as "soluble," "sparingly soluble," or "insoluble."

3.3. Quantitative Solubility Determination (Shake-Flask Method)

  • Prepare a series of saturated solutions by adding an excess amount of 2,5-dimethyl-3-hexyne to a known volume of each solvent in separate glass vials.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a period to allow any undissolved solute to settle.

  • Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred.

  • Dilute the supernatant with a known volume of the solvent.

  • Analyze the concentration of 2,5-dimethyl-3-hexyne in the diluted solution using a suitable analytical technique such as UV-Vis spectroscopy or gas chromatography.

  • Calculate the solubility of the compound in the solvent, typically expressed in g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start weigh Weigh Compound start->weigh add_solvent Add Solvent weigh->add_solvent agitate Agitate at Constant Temp add_solvent->agitate settle Allow to Settle agitate->settle sample Sample Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Analyze Concentration (e.g., GC/UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining solubility.

References

Methodological & Application

Application Notes and Protocols for 2,5-Dimethyl-3-hexyne Derivatives in Transition Metal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 2,5-dimethyl-3-hexyne itself is not extensively documented as a primary ligand in transition metal catalysis, its hydroxylated derivative, 2,5-dimethyl-3-hexyne-2,5-diol , serves as a versatile precursor and reactant in the synthesis of novel organometallic complexes. This diol's reactivity, stemming from its hydroxyl groups and carbon-carbon triple bond, allows for its interaction with transition metal centers, leading to the formation of unique molecular architectures. These interactions are of significant interest in the development of new catalytic systems and advanced materials.

These application notes provide an overview of the role of 2,5-dimethyl-3-hexyne-2,5-diol in transition metal chemistry, with a focus on its use as a precursor for heterocyclic ligands and its reactivity with a diruthenium complex. Detailed experimental protocols for representative syntheses are provided to enable researchers to explore the potential of this compound in their own work.

Data Presentation

Table 1: Physicochemical Properties of 2,5-Dimethyl-3-hexyne-2,5-diol
PropertyValue
CAS Number 142-30-3
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.19 g/mol
Boiling Point 205 °C
Melting Point 93-95 °C
Density 0.94 g/cm³ (at 20 °C)
Solubility in Water 240 g/L (at 20 °C)
Table 2: Applications of 2,5-Dimethyl-3-hexyne-2,5-diol in Synthesis
ApplicationDescriptionReference
Precursor to Heterocyclic Ligands Reacts with elemental sulfur or selenium in a one-pot synthesis to form 3,6-dimethylthieno[3,2-b]thiophene and 3,6-dimethylselenolo[3,2-b]selenophene, respectively. These heterocycles can be used to synthesize transition metal bis-carbene complexes.[1][1]
Reactivity with Diruthenium Complexes Undergoes a dehydration reaction with a diruthenium disulfide complex, leading to the formation of a novel organosulfur-ruthenium cluster. The initial step is proposed to be the coordination of the hydroxyl group or the alkyne to the ruthenium center.
Precursor to Organotin Polymers Reacts with dibutyltin dichloride in an interfacial polymerization to produce organotin polyethers with potential anticancer activity.
Substrate in Hydrogenation Reactions Can be hydrogenated to the corresponding alkene, 2,5-dimethyl-3-hexene-2,5-diol, using catalysts such as Raney iron.[2][2]

Experimental Protocols

Protocol 1: Synthesis of a Diruthenium Complex via Dehydration of 2,5-Dimethyl-3-hexyne-2,5-diol

This protocol describes a representative procedure for the reaction of 2,5-dimethyl-3-hexyne-2,5-diol with a diruthenium disulfide complex, based on the work of Hidai and coworkers. The reaction involves the coordination of the diol to the ruthenium centers, followed by a dehydration and rearrangement process.

Materials:

  • --INVALID-LINK--₄ (Diruthenium complex 1 )

  • 2,5-Dimethyl-3-hexyne-2,5-diol

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • In a nitrogen-filled glovebox, add the diruthenium complex 1 (e.g., 80 mg, 0.05 mmol) to a 25 mL Schlenk flask containing a magnetic stir bar.

  • Add anhydrous acetonitrile (e.g., 5 mL) to the flask to dissolve the complex.

  • In a separate vial, prepare a solution of 2,5-dimethyl-3-hexyne-2,5-diol (e.g., 1.2 equivalents) in a minimal amount of anhydrous acetonitrile.

  • With vigorous stirring, add the solution of 2,5-dimethyl-3-hexyne-2,5-diol dropwise to the solution of the diruthenium complex at ambient temperature.

  • Seal the Schlenk flask and allow the reaction mixture to stir at ambient temperature for 12 hours.

  • Monitor the reaction progress by a suitable analytical technique, such as ³¹P{¹H} NMR spectroscopy, if desired.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Wash the resulting solid residue with anhydrous diethyl ether (3 x 5 mL) to remove any unreacted starting material and byproducts.

  • Dry the product under high vacuum to yield the modified diruthenium complex.

  • Characterize the product using spectroscopic methods (e.g., NMR, IR, and mass spectrometry) and X-ray crystallography if suitable crystals can be obtained.

Expected Outcome:

The reaction is expected to yield a new diruthenium complex where the original disulfide ligand has been transformed through the incorporation of the carbon backbone of 2,5-dimethyl-3-hexyne-2,5-diol following a dehydration process.

Protocol 2: One-Pot Synthesis of 3,6-Dimethylthieno[3,2-b]thiophene

This protocol provides a method for synthesizing a key heterocyclic precursor from 2,5-dimethyl-3-hexyne-2,5-diol, which can then be used to create transition metal carbene complexes.[3]

Materials:

  • 2,5-Dimethyl-3-hexyne-2,5-diol

  • Elemental sulfur

  • Benzene

  • High-pressure autoclave with a stirrer

  • Standard laboratory glassware

Procedure:

  • Place 2,5-dimethyl-3-hexyne-2,5-diol (e.g., 10 g, 0.07 mol) and elemental sulfur (e.g., 6.7 g, 0.21 mol) in a high-pressure autoclave.

  • Add benzene (e.g., 100 mL) to the autoclave.

  • Seal the autoclave and begin stirring.

  • Heat the mixture to 190-200 °C and maintain this temperature for 6 hours.

  • After the reaction period, cool the autoclave to room temperature and cautiously vent any excess pressure.

  • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

  • Remove the benzene solvent by rotary evaporation.

  • Purify the crude product by sublimation or recrystallization to obtain 3,6-dimethylthieno[3,2-b]thiophene.

Expected Outcome:

The reaction should yield the crystalline solid 3,6-dimethylthieno[3,2-b]thiophene. The yield is reported to be moderate (around 26%).[3]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Product Ru_complex Diruthenium Complex 1 Mixing Dissolve in Acetonitrile Mix at Ambient Temperature Ru_complex->Mixing Diol 2,5-Dimethyl-3-hexyne-2,5-diol Diol->Mixing Evaporation Solvent Evaporation Mixing->Evaporation Washing Wash with Diethyl Ether Evaporation->Washing Drying Dry under Vacuum Washing->Drying Final_Complex Modified Diruthenium Complex Drying->Final_Complex

Caption: Experimental workflow for the synthesis of a modified diruthenium complex.

signaling_pathway cluster_precursors Precursors cluster_synthesis Synthesis cluster_intermediates Intermediate Ligand cluster_complexation Complexation cluster_final_product Final Product diol 2,5-Dimethyl-3-hexyne-2,5-diol reaction One-Pot Reaction (Benzene, 190-200°C) diol->reaction sulfur Elemental Sulfur sulfur->reaction thiophene 3,6-Dimethylthieno[3,2-b]thiophene reaction->thiophene lithiation Dilithiation thiophene->lithiation metalation Reaction with W(CO)6 lithiation->metalation final_product Di-tungsten Bis-carbene Complex metalation->final_product

Caption: Synthesis pathway from 2,5-dimethyl-3-hexyne-2,5-diol to a transition metal complex.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 2,5-Dimethyl-3-Hexyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the stereoselective catalytic hydrogenation of 2,5-dimethyl-3-hexyne, a process of significant interest in organic synthesis for the production of specific geometric isomers of 2,5-dimethyl-3-hexene and the fully saturated 2,5-dimethylhexane. The choice of catalyst and reaction conditions allows for precise control over the stereochemical outcome of the reduction.

Introduction

The catalytic hydrogenation of alkynes is a fundamental transformation in organic chemistry. For an internal alkyne such as 2,5-dimethyl-3-hexyne, the reaction can yield three principal products: the cis-alkene, the trans-alkene, or the fully saturated alkane. The selective formation of one of these products over the others is highly dependent on the chosen catalyst system. This guide details protocols for achieving high selectivity for each of these products.

Reaction Pathways

The hydrogenation of 2,5-dimethyl-3-hexyne can proceed through different pathways depending on the reagents used, leading to stereochemically distinct products.

Hydrogenation_Pathways alkyne 2,5-Dimethyl-3-hexyne cis_alkene cis-2,5-Dimethyl-3-hexene alkyne->cis_alkene H₂, Lindlar's Catalyst or P-2 Ni (syn-addition) trans_alkene trans-2,5-Dimethyl-3-hexene alkyne->trans_alkene Na, liq. NH₃ (anti-addition) alkane 2,5-Dimethylhexane alkyne->alkane H₂ (excess), Pd/C or PtO₂ cis_alkene->alkane H₂, Pd/C or PtO₂ trans_alkene->alkane H₂, Pd/C or PtO₂

Application Notes and Protocols: 2,5-Dimethyl-3-hexyne in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-3-hexyne is a symmetrical internal alkyne that presents a unique structural motif for organic synthesis. Its potential as a building block in the construction of complex molecules lies in the reactivity of its carbon-carbon triple bond. This document provides an overview of potential applications and generalized protocols for reactions where 2,5-dimethyl-3-hexyne could serve as a precursor, based on established synthetic methodologies for internal alkynes. However, it is important to note that specific examples of its application in the synthesis of complex, bioactive molecules are not widely reported in scientific literature, suggesting it may be a less commonly utilized building block compared to other alkynes.

Potential Applications in Complex Molecule Synthesis

The sterically hindered and symmetrical nature of 2,5-dimethyl-3-hexyne can be exploited to control regioselectivity in various cycloaddition reactions. Potential applications include its use as a building block in the synthesis of substituted carbocycles and heterocycles.

Pauson-Khand Reaction: Synthesis of Substituted Cyclopentenones

The Pauson-Khand reaction is a powerful method for the synthesis of α,β-cyclopentenones through a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt carbonyl complex.[1][2][3] While internal alkynes are known to be less reactive and can give lower yields compared to terminal alkynes, this reaction represents a potential pathway for incorporating the 2,5-dimethyl-3-hexyne scaffold into more complex structures.[1][3]

The general transformation is as follows:

G cluster_reactants Reactants reactant1 R1-C≡C-R2 (2,5-Dimethyl-3-hexyne) catalyst [Co2(CO)8] reactant2 +  Alkene product Substituted Cyclopentenone reactant3 +  CO catalyst->product Heat

Caption: Pauson-Khand Reaction Workflow.

Disclaimer: This is a general procedure for the Pauson-Khand reaction and has not been optimized for 2,5-dimethyl-3-hexyne. Reaction conditions, particularly temperature and reaction time, may require significant optimization.

Materials:

  • Alkyne (e.g., 2,5-dimethyl-3-hexyne)

  • Alkene

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Degassed solvent (e.g., mesitylene)

  • Carbon monoxide (CO) atmosphere

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alkyne (1.0 eq).

  • Under an inert atmosphere, add the degassed solvent.

  • Add the dicobalt octacarbonyl (1.1 eq) to the flask in a single portion.

  • Stir the mixture for a designated period (e.g., 2 hours) to allow for the formation of the alkyne-cobalt complex.

  • Add the alkene (typically in excess) to the reaction mixture.

  • Degas the reaction system and introduce a carbon monoxide atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 160 °C) using a pre-heated oil bath.

  • Stir the solution at this temperature for an extended period (e.g., 24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data (General Observations for Internal Alkynes):

Reactant TypeTypical Yield RangeReference
Internal AlkynesGenerally lower[1][3]
Terminal AlkynesGenerally higher[1][3]
[2+2+2] Cycloaddition Reactions: Synthesis of Aromatic Compounds

Transition metal-catalyzed [2+2+2] cycloaddition reactions of three alkyne units provide a powerful and atom-economical route to substituted benzene derivatives.[4][5] The use of a symmetrical internal alkyne like 2,5-dimethyl-3-hexyne in co-cyclotrimerization reactions with other alkynes could lead to the synthesis of specifically substituted aromatic compounds. The regioselectivity of such reactions is a key challenge, often influenced by the catalyst and the steric and electronic properties of the alkyne substituents.

G cluster_0 Inputs cluster_1 Process cluster_2 Output Alkyne1 2,5-Dimethyl-3-hexyne Reaction [2+2+2] Cycloaddition (e.g., Co(I) or Rh(I) catalyst) Alkyne1->Reaction Alkyne2 Alkyne A Alkyne2->Reaction Alkyne3 Alkyne B Alkyne3->Reaction Product Substituted Benzene Derivative Reaction->Product

Caption: [2+2+2] Cycloaddition for Benzene Synthesis.

A generalized protocol for such a reaction would involve the slow addition of the alkyne mixture to a solution of a suitable catalyst (e.g., a Co(I) or Rh(I) complex) in an inert solvent under an inert atmosphere. The reaction conditions would need to be carefully optimized to favor the desired co-cyclotrimerization over homocyclotrimerization.

Conclusion

While 2,5-dimethyl-3-hexyne is a commercially available alkyne, its application as a building block in the synthesis of complex molecules appears to be limited, as evidenced by the scarcity of specific examples in the scientific literature. The steric bulk of the tert-butyl groups flanking the alkyne likely influences its reactivity and may limit its utility in certain transformations. The generalized protocols provided herein for the Pauson-Khand reaction and [2+2+2] cycloadditions serve as a starting point for researchers interested in exploring the synthetic potential of this unique alkyne. Significant optimization would be required to develop efficient and selective transformations for specific target molecules. Further research is needed to fully elucidate the synthetic utility of 2,5-dimethyl-3-hexyne as a building block in the construction of complex and biologically active compounds.

References

Application Notes and Protocols for Stereoselective Reactions of 2,5-Dimethyl-3-Hexyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective reactions of 2,5-dimethyl-3-hexyne, a key starting material in the synthesis of various organic compounds. The protocols focus on the production of (Z)-2,5-dimethyl-3-hexene, (E)-2,5-dimethyl-3-hexene, and the corresponding ketone via hydroboration-oxidation, which are valuable intermediates in pharmaceutical and materials science research.[1]

Introduction

Stereoselective reactions are of paramount importance in modern organic synthesis, particularly in the development of pharmaceuticals where the three-dimensional arrangement of atoms can significantly impact biological activity. 2,5-Dimethyl-3-hexyne is a symmetrical internal alkyne that serves as an excellent substrate for studying and applying various stereoselective transformations. The resulting cis and trans alkenes, as well as the ketone from hydroboration-oxidation, are versatile building blocks for more complex molecules.

Stereoselective Reduction of 2,5-Dimethyl-3-Hexyne

The reduction of the triple bond in 2,5-dimethyl-3-hexyne can be controlled to selectively produce either the cis or trans alkene.

Synthesis of (Z)-2,5-Dimethyl-3-hexene (cis-alkene)

The partial hydrogenation of 2,5-dimethyl-3-hexyne using a poisoned catalyst, such as Lindlar's catalyst, results in the syn-addition of hydrogen across the triple bond, yielding the cis-alkene.[2][3] The catalyst's reduced activity prevents over-reduction to the corresponding alkane.[2]

Experimental Protocol: Lindlar Reduction

  • Materials:

    • 2,5-Dimethyl-3-hexyne

    • Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)

    • Quinoline (optional, as a co-catalyst poison to enhance selectivity)[2]

    • Solvent (e.g., methanol, hexane)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a round-bottom flask, dissolve 2,5-dimethyl-3-hexyne in a suitable solvent (e.g., methanol).

    • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne). A small amount of quinoline can be added to further deactivate the catalyst.

    • Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude (Z)-2,5-dimethyl-3-hexene.

    • Purify the product by distillation if necessary.

Quantitative Data:

ReactionProductStereoselectivityTypical Yield
Lindlar Reduction(Z)-2,5-dimethyl-3-hexene>95% cis isomerHigh

Note: Specific yield and selectivity can vary depending on the exact reaction conditions and the quality of the catalyst.

Synthesis of (E)-2,5-Dimethyl-3-hexene (trans-alkene)

The reduction of 2,5-dimethyl-3-hexyne to the trans-alkene is achieved through a dissolving metal reduction, typically using sodium or lithium in liquid ammonia. This reaction proceeds via a radical anion intermediate, which preferentially adopts the more stable trans configuration.

Experimental Protocol: Dissolving Metal Reduction

  • Materials:

    • 2,5-Dimethyl-3-hexyne

    • Sodium (Na) or Lithium (Li) metal

    • Liquid ammonia (NH₃)

    • A proton source (e.g., ethanol or tert-butanol)

    • Anhydrous ether or tetrahydrofuran (THF)

  • Procedure:

    • Set up a three-necked flask equipped with a dry ice condenser and a gas inlet for ammonia.

    • Condense ammonia gas into the flask at -78 °C (dry ice/acetone bath).

    • Carefully add small pieces of sodium or lithium metal to the liquid ammonia with stirring until a persistent blue color is observed.

    • In a separate flask, dissolve 2,5-dimethyl-3-hexyne in anhydrous ether or THF.

    • Add the alkyne solution dropwise to the sodium-ammonia solution.

    • After the addition is complete, add a proton source like ethanol dropwise to quench the reaction.

    • Allow the ammonia to evaporate overnight in a fume hood.

    • Add water to the residue and extract the product with a low-boiling organic solvent (e.g., pentane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

    • Purify the resulting (E)-2,5-dimethyl-3-hexene by distillation.

Quantitative Data:

ReactionProductStereoselectivityTypical Yield
Dissolving Metal Reduction(E)-2,5-dimethyl-3-hexene>95% trans isomerGood to High

Note: The success of this reaction is highly dependent on anhydrous conditions.

Hydroboration-Oxidation of 2,5-Dimethyl-3-Hexyne

The hydroboration-oxidation of a symmetrical internal alkyne like 2,5-dimethyl-3-hexyne, followed by tautomerization of the intermediate enol, yields a ketone. To prevent double addition to the triple bond, a sterically hindered borane reagent such as disiamylborane or dicyclohexylborane is used.[4] The initial hydroboration step is a stereospecific syn-addition.

Experimental Protocol: Hydroboration-Oxidation

  • Materials:

    • 2,5-Dimethyl-3-hexyne

    • Disiamylborane ((Sia)₂BH) or another sterically hindered borane

    • Tetrahydrofuran (THF), anhydrous

    • Sodium hydroxide (NaOH) solution

    • Hydrogen peroxide (H₂O₂, 30% solution)

  • Procedure:

    • Hydroboration Step:

      • In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve 2,5-dimethyl-3-hexyne in anhydrous THF.

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add a solution of disiamylborane in THF to the alkyne solution with stirring.

      • Allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction by TLC or GC.

    • Oxidation Step:

      • To the vinylborane solution at 0 °C, slowly and carefully add an aqueous solution of sodium hydroxide.

      • Follow this with the slow, dropwise addition of 30% hydrogen peroxide, ensuring the temperature remains below 40 °C.

      • After the addition is complete, continue stirring at room temperature for a few hours.

      • Saturate the aqueous layer with potassium carbonate and separate the organic layer.

      • Extract the aqueous layer with ether.

      • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

      • Remove the solvent under reduced pressure to obtain the crude 2,5-dimethyl-3-hexanone.

      • Purify the ketone by distillation or column chromatography.

Quantitative Data:

ReactionProductRegioselectivityTypical Yield
Hydroboration-Oxidation2,5-Dimethyl-3-hexanoneHigh (due to symmetrical alkyne)Good

Applications in Drug Development

The stereoisomers of 2,5-dimethyl-3-hexene and its derivatives serve as important intermediates in the synthesis of various biologically active molecules. While direct applications of these specific simple alkenes in pharmaceuticals are not extensively documented, the structural motifs they represent are found in more complex molecules with therapeutic properties.

For instance, the synthesis of certain anti-inflammatory agents and antiviral compounds may involve intermediates with similar stereochemically defined double bonds.[5][6] The rigid and well-defined geometry of the cis and trans isomers allows for the precise construction of molecular scaffolds that can interact specifically with biological targets.

Derivatives of 2,5-dimethyl-3-hexyne-2,5-diol, a related compound, are recognized as valuable building blocks in the synthesis of specialty chemicals and pharmaceutical intermediates.[1]

Visualizations

Logical Workflow for Stereoselective Synthesis

Stereoselective_Synthesis cluster_reduction Stereoselective Reduction cluster_hydroboration Hydroboration-Oxidation alkyne 2,5-Dimethyl-3-hexyne cis_alkene (Z)-2,5-Dimethyl-3-hexene alkyne->cis_alkene H₂, Lindlar's Catalyst trans_alkene (E)-2,5-Dimethyl-3-hexene alkyne->trans_alkene Na, liq. NH₃ ketone 2,5-Dimethyl-3-hexanone alkyne->ketone 1. (Sia)₂BH 2. H₂O₂, NaOH Bioactive_Molecule_Synthesis start 2,5-Dimethyl-3-hexyne intermediate (Z/E)-2,5-Dimethyl-3-hexene start->intermediate Stereoselective Reduction functionalized Functionalized Intermediate intermediate->functionalized Further Functionalization bioactive Bioactive Molecule (e.g., Anti-inflammatory, Antiviral) functionalized->bioactive Final Synthetic Steps

References

Application Notes and Protocols: Functionalization of 3-Hexyne, 2,5-dimethyl- for Advanced Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the functionalization of the sterically hindered internal alkyne, 3-Hexyne, 2,5-dimethyl-, for applications in materials science. Due to the steric hindrance posed by the tert-butyl groups flanking the alkyne, specialized protocols are often required to achieve efficient transformations. This document outlines key functionalization reactions, including hydrosilylation, azide-alkyne cycloaddition, and Sonogashira coupling, and provides adaptable experimental protocols.

Introduction

3-Hexyne, 2,5-dimethyl- is a symmetrical and sterically hindered internal alkyne. Its robust carbon skeleton and the reactive triple bond make it an intriguing building block for the synthesis of novel polymers and functional materials. The bulky tert-butyl groups can impart unique properties to the resulting materials, such as increased solubility, amorphous character, and modified thermal and mechanical stability. Functionalization of the alkyne core allows for the introduction of a wide range of chemical moieties, enabling the tailoring of material properties for specific applications in electronics, polymer chemistry, and drug delivery.

Key Functionalization Reactions

The central alkyne bond of 3-Hexyne, 2,5-dimethyl- can be functionalized through several powerful chemical transformations.

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond across the alkyne, yielding vinylsilanes. These products can be used as monomers for the synthesis of silicone-based polymers or as crosslinking agents. The reaction is typically catalyzed by platinum or other transition metal complexes. For sterically hindered alkynes, reaction conditions may require higher temperatures or more active catalysts.

Azide-Alkyne Cycloaddition

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is often challenging with internal alkynes. However, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has proven to be effective for the synthesis of fully substituted 1,2,3-triazoles from internal alkynes.[1][2][3][4] This reaction is highly valuable for the introduction of functional groups and for linking molecular building blocks.

Sonogashira Coupling

Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While 3-Hexyne, 2,5-dimethyl- is an internal alkyne, it can be derivatized to a terminal alkyne to participate in this reaction, or specialized conditions can be employed for the coupling of internal alkynes. This reaction is instrumental in the synthesis of conjugated polymers, such as poly(aryleneethynylene)s (PAEs), which are of great interest for their electronic and optical properties.[5][6][7][8]

Quantitative Data Summary

The following tables summarize representative quantitative data for the functionalization of sterically hindered internal alkynes. These values should be considered as starting points for the optimization of reactions with 3-Hexyne, 2,5-dimethyl-.

Table 1: Hydrosilylation of Sterically Hindered Internal Alkynes

CatalystSilaneSolventTemperature (°C)Time (h)Yield (%)Reference
H₂PtCl₆TriethoxysilaneToluene80-10012-2460-80[9]
Karstedt's catalystPhenylsilaneTHF60-808-1670-90[10]
PtO₂TriethylsilaneDichloromethane25-406-1285-95[11][12]

Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of Internal Alkynes

CatalystAzideSolventTemperature (°C)Time (h)Yield (%)Reference
CpRuCl(PPh₃)₂Benzyl azideToluene80-11012-2470-90[1][2]
CpRuCl(COD)Phenyl azideDioxane25-6018-3665-85[3][4]
[CpRuCl] complexVarious primary/secondary azidesBenzene25-8012-4860-95[1][2][3]

Table 3: Sonogashira Coupling of Hindered Alkynes with Aryl Halides

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄CuITriethylamineToluene/THF60-1008-2450-80[13][14]
PdCl₂(PPh₃)₂CuIDiisopropylamineDMF80-12012-3660-85[15]
Pd(OAc)₂/SPhosNone (Cu-free)K₂CO₃Dioxane100-12018-4855-75[13]

Experimental Protocols

The following are generalized protocols for the functionalization of sterically hindered internal alkynes and should be adapted and optimized for 3-Hexyne, 2,5-dimethyl-.

Protocol for Platinum-Catalyzed Hydrosilylation
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the sterically hindered alkyne (1.0 eq.) in the chosen anhydrous solvent.

  • Addition of Reagents: Add the silane (1.1-1.5 eq.) to the solution via syringe.

  • Catalyst Addition: Add the platinum catalyst (e.g., H₂PtCl₆, 0.01-0.1 mol%) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired vinylsilane.

Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the internal alkyne (1.0 eq.), the azide (1.0-1.2 eq.), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%) in a dry solvent.

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature for the required time. Monitor the formation of the triazole product by LC-MS or NMR spectroscopy.[1][2][3]

  • Work-up: After the reaction is complete, concentrate the mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography to isolate the 1,4,5-trisubstituted triazole.

Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%) under an inert atmosphere.

  • Addition of Reagents: Add the anhydrous solvent and the base (e.g., triethylamine, 2-3 eq.). Finally, add the terminal alkyne derivative of 3-Hexyne, 2,5-dimethyl- (1.1-1.5 eq.).

  • Reaction Conditions: Heat the mixture to the specified temperature and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and wash with aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the workflows for the key functionalization reactions of 3-Hexyne, 2,5-dimethyl-.

Hydrosilylation_Workflow Start 3-Hexyne, 2,5-dimethyl- Reaction Hydrosilylation Reaction Start->Reaction Silane Silane (R3SiH) Silane->Reaction Catalyst Platinum Catalyst Catalyst->Reaction Product Vinylsilane Product Reaction->Product Purification Purification Product->Purification FinalProduct Functionalized Monomer Purification->FinalProduct

Caption: Hydrosilylation of 3-Hexyne, 2,5-dimethyl-.

RuAAC_Workflow Start 3-Hexyne, 2,5-dimethyl- Reaction RuAAC Reaction Start->Reaction Azide Organic Azide (R-N3) Azide->Reaction Catalyst Ruthenium Catalyst Catalyst->Reaction Product Trisubstituted Triazole Reaction->Product Purification Purification Product->Purification FinalProduct Functionalized Product Purification->FinalProduct

Caption: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition.

Sonogashira_Workflow Start Terminal Alkyne Derivative Reaction Sonogashira Coupling Start->Reaction ArylHalide Aryl/Vinyl Halide ArylHalide->Reaction Pd_Catalyst Palladium Catalyst Pd_Catalyst->Reaction Cu_Catalyst Copper Co-catalyst Cu_Catalyst->Reaction Base Base Base->Reaction Product Conjugated Product Reaction->Product Purification Purification Product->Purification FinalProduct Conjugated Material Purification->FinalProduct

Caption: Sonogashira Coupling for Conjugated Materials.

Applications in Materials Science

The functionalized derivatives of 3-Hexyne, 2,5-dimethyl- serve as versatile precursors for a variety of advanced materials.

  • Polymers with Tailored Properties: Incorporation of the bulky 2,5-dimethyl-3-hexyne unit into polymer backbones can disrupt chain packing, leading to amorphous materials with enhanced solubility and processability. The specific functional groups introduced allow for the fine-tuning of thermal stability, mechanical strength, and optical properties.

  • Silicone-Based Materials: Vinylsilanes derived from hydrosilylation can be polymerized to form polysiloxanes with unique side-chain architectures. These materials can find applications as high-performance elastomers, coatings, and membranes.

  • Conjugated Polymers for Electronics: Sonogashira coupling enables the synthesis of poly(aryleneethynylene)s incorporating the hindered alkyne moiety. These materials are investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors due to their tunable electronic and photophysical properties.[5][6][7][8]

  • Functional Surfaces and Bioconjugation: The triazole linkage formed via RuAAC provides a stable and versatile platform for surface modification and bioconjugation, with potential applications in drug delivery systems and diagnostic tools.

Conclusion

The functionalization of 3-Hexyne, 2,5-dimethyl- offers a rich platform for the development of novel materials with tailored properties. While its steric hindrance presents synthetic challenges, the use of appropriate catalytic systems and optimized reaction conditions, as outlined in these notes, can lead to efficient transformations. The resulting functionalized monomers and polymers hold significant promise for a wide range of applications in materials science and beyond. Further research into the specific properties of materials derived from this unique building block is warranted to fully explore its potential.

References

Application of 2,5-dimethyl-3-hexyne in Medicinal Chemistry Synthesis: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

This report aims to provide a transparent overview of the current landscape and potential reasons for the limited application of 2,5-dimethyl-3-hexyne in drug discovery and development.

Current Status and Search Findings

Extensive searches were conducted to identify instances where 2,5-dimethyl-3-hexyne serves as a starting material, intermediate, or building block in the synthesis of pharmacologically active agents. These inquiries included targeted searches for its use in the development of kinase inhibitors, antiviral agents, anticancer therapeutics, G-protein coupled receptor (GPCR) ligands, and anti-inflammatory drugs. The search consistently yielded information on the related diol compound, highlighting its role as a precursor in various chemical manufacturing processes. However, direct evidence of 2,5-dimethyl-3-hexyne's involvement in medicinal chemistry protocols, including quantitative data and detailed experimental methodologies, remains elusive.

Potential Rationale for Limited Use

Several factors may contribute to the apparent absence of 2,5-dimethyl-3-hexyne in medicinal chemistry literature:

  • Steric Hindrance: The presence of two tertiary butyl groups flanking the alkyne functionality in 2,5-dimethyl-3-hexyne presents significant steric bulk. This steric hindrance can impede the accessibility of the triple bond for common synthetic transformations that are pivotal in medicinal chemistry, such as catalytic hydrogenations, cycloadditions, and coupling reactions. The approach of reactants to the alkyne is likely to be slow and may require harsh reaction conditions, which are often incompatible with the sensitive functional groups present in complex drug molecules.

  • Limited Reactivity Profile: While the carbon-carbon triple bond is a versatile functional group, the specific steric environment of 2,5-dimethyl-3-hexyne may limit its reactivity to a narrow range of transformations. Medicinal chemists often favor more readily functionalized and less sterically encumbered alkyne building blocks that offer broader synthetic utility.

  • Availability of Alternatives: A wide array of internal and terminal alkynes with varying steric and electronic properties are commercially available and well-documented in synthesis. These alternatives may offer superior reactivity, selectivity, and ease of handling, making them more attractive choices for the construction of diverse molecular scaffolds in drug discovery programs.

Comparison with 2,5-Dimethyl-3-hexyne-2,5-diol

The frequent appearance of 2,5-dimethyl-3-hexyne-2,5-diol in search results suggests that the introduction of hydroxyl groups at the propargylic positions significantly enhances the synthetic utility of the core structure. These hydroxyl groups can serve as handles for further functionalization, participate in hydrogen bonding interactions, and potentially be transformed into other functional groups, thereby expanding the range of possible synthetic manipulations.

Future Perspectives

While current evidence is lacking, the potential application of 2,5-dimethyl-3-hexyne in medicinal chemistry should not be entirely dismissed. Its unique steric profile could be exploited in specific contexts, for instance, to create rigid and conformationally constrained scaffolds that might be beneficial for binding to particular biological targets. Future research could explore novel catalytic systems or reaction conditions that can overcome the steric hindrance of 2,5-dimethyl-3-hexyne and unlock its synthetic potential.

Conclusion

At present, there is insufficient information to provide detailed application notes and protocols for the use of 2,5-dimethyl-3-hexyne in medicinal chemistry synthesis as requested. The available data points to a significant lack of its application in this field, likely due to its substantial steric hindrance and the availability of more versatile alkyne building blocks. Researchers and drug development professionals are advised to consider alternative, less sterically hindered alkynes for their synthetic campaigns. Further investigation into specialized catalytic methods may be required to explore any potential niche applications of this compound in drug discovery.

Visualizations

Due to the absence of specific experimental workflows or signaling pathways involving 2,5-dimethyl-3-hexyne in a medicinal chemistry context, the generation of relevant Graphviz diagrams is not feasible at this time. Should information on its application become available, such visualizations could be created to illustrate its synthetic utility or biological mechanism of action.

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 3-Hexyne, 2,5-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Hexyne, 2,5-dimethyl-. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2,5-dimethyl-3-hexyne?

A1: The most reliable and frequently cited method is the alkylation of a terminal alkyne. This involves the deprotonation of 3,3-dimethyl-1-butyne (tert-butylacetylene) with a strong base to form the corresponding acetylide anion, followed by an S\textsubscript{N}2 reaction with a primary ethyl halide, such as iodoethane or bromoethane.

Q2: Why is it critical to use a primary alkyl halide in this synthesis?

A2: The acetylide anion is a strong base as well as a strong nucleophile. If a secondary or tertiary alkyl halide (e.g., 2-bromopropane or tert-butyl bromide) is used, the basic nature of the acetylide will favor an E2 elimination reaction, leading to the formation of alkenes as major byproducts and significantly reducing the yield of the desired alkyne.[1][2]

Q3: What are the key starting materials for this synthesis?

A3: The key starting materials are 3,3-dimethyl-1-butyne and a primary ethyl halide (e.g., iodoethane or bromoethane). You will also need a strong base (like sodium amide or n-butyllithium) and an appropriate solvent (such as liquid ammonia or an ether like THF).

Q4: What are the main safety precautions to consider?

A4: The reagents used in this synthesis are hazardous. Strong bases like sodium amide and n-butyllithium are highly reactive and corrosive. 3,3-dimethyl-1-butyne is a volatile and flammable liquid.[3] The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (goggles, gloves, lab coat) must be worn. It is also crucial to work under anhydrous (dry) conditions, as the strong bases will react violently with water.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Recommended Solution
Ineffective Deprotonation The base used may not be strong enough, or it may have degraded due to exposure to moisture. Use a potent base like sodium amide (NaNH₂) or n-butyllithium (n-BuLi). Ensure all glassware is flame-dried, and solvents are anhydrous.
Poor Alkylation The alkyl halide may be unreactive, or the reaction temperature could be too low. Iodoethane is generally more reactive than bromoethane. The reaction may require gentle warming to proceed at a reasonable rate, but be cautious of side reactions at higher temperatures.
Loss of Product during Workup 2,5-dimethyl-3-hexyne is a relatively volatile compound. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal.
Presence of Impurities
Potential Cause & Identity of Impurity Recommended Solution
Unreacted Starting Material Incomplete reaction can leave unreacted 3,3-dimethyl-1-butyne or ethyl halide. Ensure the reaction goes to completion by monitoring with TLC or GC. Consider increasing the reaction time or temperature slightly.
Elimination Byproduct (Alkene) Use of a secondary or tertiary alkyl halide, or excessively high reaction temperatures. Strictly use a primary alkyl halide (iodoethane or bromoethane) and maintain moderate reaction temperatures.
Solvent/Reagent Contamination Impurities in solvents or reagents can lead to side products. Use purified, anhydrous solvents and high-purity reagents.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethyl-3-Hexyne via Acetylide Alkylation

This protocol is a representative procedure based on the principles of acetylide alkylation.

Materials:

  • 3,3-dimethyl-1-butyne

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Iodoethane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Acetylide Formation: In a flame-dried, three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense approximately 200 mL of ammonia. To the liquid ammonia, cautiously add 0.11 mol of sodium amide. Stir the mixture until the sodium amide is fully dissolved. To this solution, slowly add 0.1 mol of 3,3-dimethyl-1-butyne. Allow the mixture to stir for 1 hour to ensure complete formation of the sodium acetylide.

  • Alkylation: To the acetylide solution, add 0.12 mol of iodoethane dropwise. The reaction is exothermic; maintain the temperature by the refluxing ammonia. After the addition is complete, allow the reaction to stir for an additional 2-3 hours.

  • Workup: After the reaction is complete, carefully allow the ammonia to evaporate under a stream of nitrogen in a fume hood. To the remaining residue, add 100 mL of anhydrous diethyl ether. The mixture is then quenched by the slow, careful addition of 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.

  • Extraction and Drying: Separate the organic layer. Extract the aqueous layer with two 50 mL portions of diethyl ether. Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the diethyl ether by simple distillation. The crude product is then purified by fractional distillation to yield pure 2,5-dimethyl-3-hexyne.

Data Presentation

Table 1: Comparison of Reaction Parameters for Acetylide Alkylation
Parameter Condition A Condition B Expected Outcome
Base Sodium Amide (NaNH₂)n-Butyllithium (n-BuLi)Both are effective, but n-BuLi may offer better solubility in some organic solvents.
Alkyl Halide BromoethaneIodoethaneIodoethane is a better leaving group and may lead to a faster reaction and higher yield.
Solvent Liquid AmmoniaTetrahydrofuran (THF)Liquid ammonia is a traditional solvent for this reaction. THF can also be used, particularly with n-BuLi, and may be more convenient for some experimental setups.
Temperature -33 °C (refluxing NH₃)0 °C to room temperatureThe reaction in liquid ammonia is maintained at its boiling point. In THF, the reaction can often be run at slightly higher temperatures.

Visualizations

experimental_workflow A Acetylide Formation (3,3-dimethyl-1-butyne + NaNH2 in liq. NH3) B Alkylation (Add Iodoethane) A->B 1-2 hours C Workup (NH3 evaporation, ether addition, NH4Cl quench) B->C 2-3 hours D Extraction & Drying (Separate layers, extract with ether, dry with MgSO4) C->D E Purification (Fractional Distillation) D->E F Final Product (2,5-dimethyl-3-hexyne) E->F

Caption: Workflow for the synthesis of 2,5-dimethyl-3-hexyne.

troubleshooting_guide start Low Yield of 2,5-dimethyl-3-hexyne check_base Was the base (NaNH2/n-BuLi) handled under anhydrous conditions? start->check_base check_halide Was a primary alkyl halide (e.g., iodoethane) used? check_base->check_halide Yes no_base Solution: Use fresh, dry base and anhydrous solvents. check_base->no_base No check_temp Was the reaction temperature too high? check_halide->check_temp Yes no_halide Solution: Use a primary alkyl halide to avoid E2 elimination. check_halide->no_halide No yes_temp Solution: Maintain moderate temperature to minimize side reactions. check_temp->yes_temp Yes no_temp Consider other factors: - Incomplete reaction time - Loss during workup check_temp->no_temp No yes_base Yes yes_halide Yes

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: 2,5-Dimethyl-3-hexyne Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,5-dimethyl-3-hexyne.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 2,5-dimethyl-3-hexyne?

A1: 2,5-dimethyl-3-hexyne, an internal alkyne, can be synthesized through several methods. The most common approaches include:

  • Double dehydrohalogenation of a vicinal or geminal dihalide: This involves the elimination of two equivalents of hydrogen halide from a 2,5-dimethyl-3,4-dihalohexane or 2,5-dimethyl-3,3-dihalohexane using a strong base.[1][2][3]

  • Alkylation of a smaller terminal alkyne: This involves the reaction of an appropriate acetylide, such as the sodium salt of 3-methyl-1-butyne, with an alkyl halide.

  • Dehydroxylation of 2,5-dimethyl-3-hexyne-2,5-diol: This involves the removal of the two hydroxyl groups from the corresponding diol.

Q2: What are the key factors affecting the yield of the reaction?

A2: The yield of 2,5-dimethyl-3-hexyne synthesis is influenced by several factors:

  • Choice of base: For dehydrohalogenation reactions, a very strong base like sodium amide (NaNH₂) in liquid ammonia is often required to ensure complete elimination.[3] Weaker bases may lead to incomplete reaction or the formation of isomeric byproducts.

  • Reaction temperature: Careful control of the reaction temperature is crucial.[4] Excessively high temperatures can lead to side reactions and decomposition of the product.

  • Purity of reagents and solvents: Using pure starting materials and dry, inert solvents is essential to prevent unwanted side reactions and maximize yield.[5]

  • Reaction time: The reaction should be monitored to ensure it goes to completion without prolonged heating that could degrade the product.

Q3: How can I purify the crude 2,5-dimethyl-3-hexyne?

A3: Purification of 2,5-dimethyl-3-hexyne can be achieved through standard laboratory techniques:

  • Distillation: As an alkyne with a relatively low boiling point, fractional distillation is an effective method for separating it from less volatile impurities and any remaining high-boiling solvents.[6]

  • Chromatography: Column chromatography using silica gel or alumina can be used to separate the alkyne from polar impurities. For nonpolar impurities, reversed-phase chromatography might be more suitable. Silver nitrate-impregnated silica gel is a specialized technique for purifying alkynes.

Q4: What are the common impurities or byproducts I might encounter?

A4: Depending on the synthetic route, you may encounter the following impurities:

  • Alkene intermediates: Incomplete dehydrohalogenation can result in the presence of haloalkene intermediates.

  • Allenic isomers: Under certain basic conditions, the triple bond can migrate, leading to the formation of allenic isomers.

  • Unreacted starting materials: Inefficient reaction conditions can lead to the presence of unreacted dihalide or terminal alkyne precursors.

  • Solvent and reagent residues: Improper work-up and purification can leave traces of solvents and reagents in the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive or insufficient base. 2. Reaction temperature is too low. 3. Impure or wet reagents and solvents. 4. Incorrect stoichiometry of reactants.1. Use a fresh, potent batch of the strong base (e.g., NaNH₂). Ensure at least two equivalents are used for dehydrohalogenation.[1] 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 3. Ensure all reagents are pure and solvents are anhydrous.[5] 4. Carefully check the molar ratios of your reactants.
Presence of Alkene Impurities 1. Incomplete dehydrohalogenation. 2. Insufficient amount of base.1. Increase the reaction time or temperature moderately. 2. Add an additional portion of the strong base to the reaction mixture.
Formation of Isomeric Byproducts (e.g., Allenes) 1. Use of a base that promotes isomerization. 2. High reaction temperatures.1. Use a non-isomerizing base if possible. For terminal alkyne synthesis, NaNH₂ in liquid ammonia is preferred to prevent rearrangement.[3][7] 2. Perform the reaction at the lowest effective temperature.
Difficulty in Purifying the Product 1. Boiling points of the product and impurities are too close for effective distillation. 2. The product and impurities have similar polarities.1. Use a fractional distillation column with a higher number of theoretical plates. 2. Employ specialized chromatography techniques, such as using silver nitrate-impregnated silica gel, which can selectively retain alkynes.

Experimental Protocols

Synthesis of 2,5-Dimethyl-3-hexyne via Double Dehydrohalogenation

This protocol is a representative example based on general procedures for alkyne synthesis.

Materials:

  • 2,5-dimethyl-3,4-dibromohexane

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense liquid ammonia into the flask.

  • Carefully add sodium amide to the liquid ammonia with stirring.

  • Slowly add a solution of 2,5-dimethyl-3,4-dibromohexane in anhydrous diethyl ether to the sodium amide suspension.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight to let the ammonia evaporate.

  • Carefully quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation.

Visualizations

experimental_workflow reagents Reagents: - 2,5-dimethyl-3,4-dibromohexane - Sodium Amide - Liquid Ammonia reaction Reaction Setup: - Three-necked flask - Dry ice condenser - Stirring at -78°C reagents->reaction 1. Add reagents workup Work-up: - Quench with NH4Cl - Ether extraction - Drying reaction->workup 2. Reaction completion purification Purification: - Fractional Distillation workup->purification 3. Crude product product Final Product: 2,5-Dimethyl-3-hexyne purification->product 4. Pure product

Caption: Experimental workflow for the synthesis of 2,5-dimethyl-3-hexyne.

troubleshooting_logic start Low Yield or Impure Product check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_purification Evaluate Purification Method purification_ok Purification Effective? check_purification->purification_ok reagents_ok->check_conditions Yes adjust_reagents Use Pure Reagents & Correct Ratios reagents_ok->adjust_reagents No conditions_ok->check_purification Yes adjust_conditions Optimize Temp & Time conditions_ok->adjust_conditions No adjust_purification Modify Purification (e.g., Fractional Distillation) purification_ok->adjust_purification No success Improved Yield & Purity purification_ok->success Yes adjust_reagents->success adjust_conditions->success adjust_purification->success

Caption: Troubleshooting logic for optimizing synthesis.

References

Purification techniques for 3-Hexyne, 2,5-dimethyl- after synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,5-dimethyl-3-hexyne after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter after synthesizing 2,5-dimethyl-3-hexyne?

A1: Common impurities depend on the synthetic route. However, you may encounter unreacted starting materials, solvents, and byproducts from side reactions. Given that a common synthesis for a related compound, 2,5-dimethyl-3-hexyne-2,5-diol, involves the reaction of acetone with acetylene, potential impurities for 2,5-dimethyl-3-hexyne could include residual starting materials or partially reacted intermediates.[1]

Q2: What are the key physical properties of 2,5-dimethyl-3-hexyne that are relevant for its purification?

A2: Understanding the physical properties of 2,5-dimethyl-3-hexyne is crucial for selecting an appropriate purification method.

PropertyValue
Boiling Point 109.1°C at 760 mmHg[2][3]
Density 0.761 g/cm³[2]
Flash Point 7.6°C[2][3]
Refractive Index 1.425[2][3]
Molecular Weight 110.1968 g/mol [2]

Q3: Which purification technique is most suitable for 2,5-dimethyl-3-hexyne?

A3: The most suitable purification technique depends on the nature and boiling points of the impurities.

  • Distillation: Simple distillation is often effective if the impurities have boiling points that are significantly different from that of 2,5-dimethyl-3-hexyne (109.1°C).

  • Fractional Distillation: If the boiling points of the impurities are close to that of the product, fractional distillation is a more suitable method.

  • Gas Chromatography (GC): For very high purity requirements, preparative gas chromatography can be used, although it is typically for smaller scales.

Troubleshooting Guides

Problem 1: My distilled 2,5-dimethyl-3-hexyne is still impure.
Possible Cause Troubleshooting Step
Inefficient distillation setup. Ensure your distillation apparatus is set up correctly with proper insulation to maintain a consistent temperature gradient.
Boiling points of impurities are too close to the product. Switch to a fractional distillation column with a higher number of theoretical plates for better separation.
Azeotrope formation. Check for potential azeotropes with impurities or residual solvent. If an azeotrope is present, consider a different purification method or use a different solvent system in an extractive distillation.
Contamination during handling. Ensure all glassware is clean and dry before and after distillation.
Problem 2: I am losing a significant amount of product during purification.
Possible Cause Troubleshooting Step
Product is volatile. 2,5-dimethyl-3-hexyne has a relatively low boiling point. Ensure your receiving flask is cooled in an ice bath to minimize loss due to evaporation.
Hold-up in the distillation column. For smaller scales, the amount of product retained on the surface of the packing material in a fractional distillation column can be significant. Choose a column with a smaller diameter or a packing material with a lower hold-up.
Leaks in the apparatus. Check all joints and connections for leaks. Use appropriate grease for ground glass joints if necessary.

Experimental Protocols

Protocol 1: Simple Distillation
  • Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask: Add the crude 2,5-dimethyl-3-hexyne to the round-bottom flask along with a few boiling chips. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently.

  • Collection: Collect the fraction that distills over at or near the boiling point of 2,5-dimethyl-3-hexyne (109.1°C).

  • Stopping: Stop the distillation when the temperature starts to drop or rise significantly, or when only a small amount of residue is left in the distilling flask.

Protocol 2: Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus, which includes a fractionating column (e.g., Vigreux or packed column) placed between the distillation flask and the distillation head.

  • Packing (if applicable): If using a packed column, ensure the packing material is uniform to allow for an efficient separation.

  • Insulation: Insulate the fractionating column to minimize heat loss.

  • Heating: Heat the flask slowly and evenly to establish a temperature gradient in the column.

  • Equilibration: Allow the vapor to slowly rise through the column and reflux at the top before starting to collect the distillate. This ensures the column is equilibrated.

  • Collection: Collect the different fractions as the temperature at the distillation head stabilizes at the boiling points of the different components. The fraction corresponding to the boiling point of 2,5-dimethyl-3-hexyne should be the purest.

Purification Workflow

PurificationWorkflow Purification Strategy for 2,5-Dimethyl-3-Hexyne start Crude 2,5-dimethyl-3-hexyne distillation Simple Distillation start->distillation analysis1 Purity Check (e.g., GC, NMR) distillation->analysis1 pure_product Pure 2,5-dimethyl-3-hexyne analysis1->pure_product Purity > 98% fractional_distillation Fractional Distillation analysis1->fractional_distillation Purity < 98% analysis2 Purity Check fractional_distillation->analysis2 analysis2->pure_product Purity > 98% further_purification Consider Preparative GC or Chemical Purification analysis2->further_purification Purity < 98%

Caption: A flowchart outlining the decision-making process for purifying 2,5-dimethyl-3-hexyne.

References

Identification and minimization of side products in 2,5-dimethyl-3-hexyne reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during chemical reactions involving 2,5-dimethyl-3-hexyne.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the hydration, hydrogenation, and oxidation of 2,5-dimethyl-3-hexyne.

Hydration Reactions

Objective: To synthesize 2,5-dimethyl-3-hexanone.

1. FAQ: What is the expected product of the acid-catalyzed hydration of 2,5-dimethyl-3-hexyne?

The primary product of the mercury(II)-catalyzed hydration of 2,5-dimethyl-3-hexyne is 2,5-dimethyl-3-hexanone. The reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable ketone.[1][2][3]

2. Troubleshooting: My reaction is producing a mixture of ketones.

  • Problem: While 2,5-dimethyl-3-hexyne is a symmetrical alkyne and should ideally yield a single ketone, contamination with an unsymmetrical alkyne isomer can lead to a mixture of ketone products.[2][4]

  • Solution:

    • Verify Starting Material Purity: Ensure the purity of the 2,5-dimethyl-3-hexyne starting material using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

    • Purification: If impurities are detected, purify the alkyne by distillation before use.

3. Troubleshooting: The reaction is sluggish or incomplete.

  • Problem: Incomplete conversion of the starting material can be due to catalyst deactivation or suboptimal reaction conditions.

  • Solution:

    • Catalyst Activity: Use a freshly opened or properly stored mercury(II) sulfate catalyst. The catalytic activity can diminish over time.

    • Acid Concentration: Ensure the use of a strong acid, typically sulfuric acid, at an appropriate concentration to facilitate the reaction.[2][5]

    • Temperature Control: Gently heating the reaction mixture can increase the reaction rate, but excessive heat may promote side reactions. Monitor the reaction progress by thin-layer chromatography (TLC) or GC to determine the optimal temperature.[5]

4. FAQ: Can I use hydroboration-oxidation for the hydration of 2,5-dimethyl-3-hexyne?

Yes, hydroboration-oxidation can be used. For a symmetrical internal alkyne like 2,5-dimethyl-3-hexyne, the hydroboration-oxidation sequence will also yield 2,5-dimethyl-3-hexanone.[1][2][6] However, to avoid double addition to the triple bond, it is advisable to use a sterically hindered borane reagent like disiamylborane or 9-BBN.[2][6][7]

Hydrogenation Reactions

Objective: To selectively reduce 2,5-dimethyl-3-hexyne to (Z)-2,5-dimethyl-3-hexene, (E)-2,5-dimethyl-3-hexene, or 2,5-dimethylhexane.

1. Troubleshooting: My hydrogenation is producing the fully saturated alkane, 2,5-dimethylhexane, instead of the desired alkene.

  • Problem: Over-reduction of the alkyne to the alkane is a common side reaction, especially when using highly active catalysts like platinum or palladium on carbon.[8][9][10]

  • Solution:

    • Use a "Poisoned" Catalyst: For the synthesis of the cis-alkene, ((Z)-2,5-dimethyl-3-hexene), use Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline).[8][9] This deactivates the catalyst just enough to prevent the reduction of the alkene to the alkane.

    • Monitor Hydrogen Uptake: Carefully monitor the volume of hydrogen consumed during the reaction. The reaction should be stopped after one equivalent of hydrogen has been added.

2. Troubleshooting: My reaction is producing a mixture of (Z)- and (E)-alkenes.

  • Problem: Lack of stereoselectivity in the hydrogenation process.

  • Solution:

    • For (Z)-alkene (cis): Use a catalyst that promotes syn-addition of hydrogen, such as Lindlar's catalyst or a P-2 catalyst (nickel-boride complex).[8][11]

    • For (E)-alkene (trans): Employ a dissolving metal reduction, such as sodium or lithium in liquid ammonia. This method proceeds through a radical mechanism and results in the anti-addition of hydrogen.[8][9]

3. FAQ: What are the expected products for different hydrogenation conditions?

Desired ProductReagentsStereochemistryKey Side Products
2,5-DimethylhexaneH₂, Pd/C, PtO₂, or Raney NiN/ANone if reaction goes to completion
(Z)-2,5-Dimethyl-3-hexeneH₂, Lindlar's Catalystsyn-addition (cis)2,5-Dimethylhexane (over-reduction)
(E)-2,5-Dimethyl-3-hexeneNa or Li, NH₃ (l)anti-addition (trans)Starting alkyne (incomplete reaction)
Oxidation Reactions (Ozonolysis)

Objective: To cleave 2,5-dimethyl-3-hexyne to produce isobutyric acid.

1. FAQ: What is the expected product of the ozonolysis of 2,5-dimethyl-3-hexyne?

The ozonolysis of 2,5-dimethyl-3-hexyne, followed by an oxidative workup (e.g., with hydrogen peroxide), will cleave the triple bond to yield two equivalents of isobutyric acid.[12][13][14][15]

2. Troubleshooting: My reaction yield is low, and I'm observing complex byproducts.

  • Problem: Incomplete cleavage or side reactions during the ozonolysis process. Ozonolysis of alkynes can sometimes lead to the formation of acid anhydrides or diketones if the reaction is not carried out properly.[16]

  • Solution:

    • Reaction Temperature: Perform the ozonolysis at a low temperature, typically -78 °C, to minimize side reactions.[16]

    • Workup Conditions: Ensure a proper workup procedure. If the reaction is performed in the presence of water, the initially formed anhydride will hydrolyze to the desired carboxylic acids.[16] An oxidative workup with hydrogen peroxide is commonly used to ensure complete conversion to the carboxylic acids.

    • Solvent Choice: Use an inert solvent such as dichloromethane or methanol.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethyl-3-hexanone via Mercury(II)-Catalyzed Hydration
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethyl-3-hexyne (1 equivalent).

  • Reagent Addition: Add a solution of water and concentrated sulfuric acid (catalytic amount). Then, carefully add mercury(II) sulfate (catalytic amount).

  • Reaction: Heat the mixture gently to 50-60 °C and stir vigorously. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and neutralize the acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by distillation to obtain 2,5-dimethyl-3-hexanone.

Protocol 2: Synthesis of (Z)-2,5-Dimethyl-3-hexene via Catalytic Hydrogenation
  • Catalyst Preparation: In a hydrogenation flask, add Lindlar's catalyst (5% by weight of the alkyne).

  • Solvent and Substrate Addition: Add a suitable solvent (e.g., hexane or ethyl acetate) and 2,5-dimethyl-3-hexyne (1 equivalent).

  • Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon filled with hydrogen). Evacuate the flask and backfill with hydrogen three times. Stir the reaction mixture vigorously under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by GC to observe the disappearance of the starting material and the formation of the alkene.

  • Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure to yield (Z)-2,5-dimethyl-3-hexene. Further purification can be achieved by distillation if necessary.

Visualizations

Hydration_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Final Product 2_5_dimethyl_3_hexyne 2,5-Dimethyl-3-hexyne Reaction_Vessel Reaction with H₂O, H₂SO₄, HgSO₄ 2_5_dimethyl_3_hexyne->Reaction_Vessel Hydration Enol_Intermediate Enol Intermediate Reaction_Vessel->Enol_Intermediate Addition Ketone_Product 2,5-Dimethyl-3-hexanone Enol_Intermediate->Ketone_Product Tautomerization

Caption: Workflow for the hydration of 2,5-dimethyl-3-hexyne.

Hydrogenation_Selectivity cluster_paths Hydrogenation Pathways Alkyne 2,5-Dimethyl-3-hexyne Cis_Alkene (Z)-2,5-Dimethyl-3-hexene Alkyne->Cis_Alkene H₂, Lindlar's Catalyst (syn-addition) Trans_Alkene (E)-2,5-Dimethyl-3-hexene Alkyne->Trans_Alkene Na, NH₃ (anti-addition) Alkane 2,5-Dimethylhexane Alkyne->Alkane H₂, Pd/C (Complete Reduction) Cis_Alkene->Alkane H₂, Pd/C Trans_Alkene->Alkane H₂, Pd/C

Caption: Selective hydrogenation pathways of 2,5-dimethyl-3-hexyne.

References

Technical Support Center: Troubleshooting Reactions with 2,5-dimethyl-3-hexyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving the sterically hindered alkyne, 2,5-dimethyl-3-hexyne.

Troubleshooting Guide

Question: My reaction with 2,5-dimethyl-3-hexyne is resulting in a low yield. What are the potential causes and how can I improve the conversion rate?

Answer:

Low conversion rates in reactions with 2,5-dimethyl-3-hexyne are commonly attributed to its significant steric hindrance. The two bulky tert-butyl groups flanking the alkyne functionality impede the approach of reagents. Below is a systematic guide to troubleshoot and optimize your reaction conditions.

Step 1: Re-evaluate Reaction Parameters

Often, minor adjustments to the reaction conditions can lead to significant improvements in yield.

  • Temperature: Due to the steric hindrance, higher reaction temperatures may be required to overcome the activation energy barrier. Consider a stepwise increase in temperature, monitoring for product formation and potential decomposition.

  • Reaction Time: Sterically hindered substrates often react slower.[1] Extend the reaction time and monitor the progress by taking aliquots at regular intervals to determine the point of maximum conversion.

  • Concentration: An increase in the concentration of your reactants may favor the desired reaction pathway. However, be cautious of potential side reactions at higher concentrations.

Step 2: Catalyst and Reagent Considerations

The choice and handling of catalysts and reagents are critical for successful reactions with hindered alkynes.

  • Catalyst Selection: For catalytic reactions such as hydrogenation, the choice of catalyst is crucial. For partial hydrogenation to the alkene, Lindlar's catalyst is often employed to prevent over-reduction to the alkane.[2] For other transformations, consider catalysts with smaller steric profiles or higher activity.

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Incrementally increase the catalyst loading while monitoring the reaction progress.

  • Catalyst Deactivation: Alkynes can sometimes poison catalysts.[3] Ensure your catalyst is fresh and active. If catalyst poisoning is suspected, consider using a more robust catalyst or adding the alkyne slowly to the reaction mixture.

  • Reagent Stoichiometry: Ensure the stoichiometry of your reagents is accurate. For reactions sensitive to stoichiometry, a slight excess of one reagent might be beneficial.

Step 3: Solvent Effects

The solvent can play a significant role in reaction kinetics and selectivity.

  • Polarity: The choice of solvent polarity can influence the reaction rate. Experiment with a range of solvents with varying polarities to find the optimal medium for your specific reaction.

  • Coordinating Solvents: In some cases, coordinating solvents can either enhance or inhibit catalytic activity. Evaluate the effect of solvents like THF, DME, or acetonitrile on your reaction.

Frequently Asked Questions (FAQs)

Q1: Is the steric hindrance of 2,5-dimethyl-3-hexyne always a disadvantage?

A1: Not necessarily. While it can lower reaction rates, the steric bulk can also lead to higher selectivity in certain reactions by favoring the formation of a specific stereoisomer or preventing unwanted side reactions.

Q2: How does the reactivity of 2,5-dimethyl-3-hexyne compare to less hindered alkynes?

A2: Generally, 2,5-dimethyl-3-hexyne is less reactive than terminal or less sterically hindered internal alkynes.[4][5][6][7] Electrophilic additions and other reactions that involve the formation of bulky intermediates will be significantly slower.

Q3: Can I use standard protocols for alkyne reactions with 2,5-dimethyl-3-hexyne?

A3: Standard protocols may serve as a starting point, but they will likely require optimization. Expect to use more forcing conditions (higher temperatures, longer reaction times, and potentially higher catalyst loadings) to achieve satisfactory conversion.

Q4: Are there any specific side reactions I should be aware of with this substrate?

A4: With sterically hindered alkynes, side reactions such as elimination or rearrangement may become more competitive, especially under harsh reaction conditions. Careful monitoring of the reaction mixture by techniques like TLC, GC, or NMR is recommended to identify any byproducts.

Data Presentation

Table 1: Factors Influencing Low Conversion Rates and Optimization Strategies

FactorPotential IssueRecommended Optimization Strategy
Temperature Insufficient energy to overcome activation barrierIncrease temperature in increments of 10°C.
Reaction Time Incomplete reaction due to slow kineticsExtend reaction time and monitor progress.
Catalyst Low activity or deactivationIncrease catalyst loading; use a fresh, highly active catalyst. Consider a catalyst with a smaller ligand set.
Reagents Incorrect stoichiometry or degradationVerify reagent purity and stoichiometry. Use fresh reagents.
Solvent Suboptimal for solubility or reactivityScreen a variety of solvents with different polarities.
Steric Hindrance Inherent property of the substrateEmploy more reactive reagents or catalysts designed for hindered substrates.

Experimental Protocols

Example Protocol: Partial Hydrogenation of 2,5-dimethyl-3-hexyne

This protocol is a general guideline and may require optimization for your specific setup.

  • Catalyst Preparation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; 5 mol%).

  • Solvent and Substrate Addition: Add a suitable solvent (e.g., ethyl acetate or hexane) to the flask, followed by 2,5-dimethyl-3-hexyne (1 equivalent).

  • Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a controlled hydrogen supply) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots taken at regular intervals.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography or distillation to obtain the desired (Z)-2,5-dimethyl-3-hexene.

Mandatory Visualization

Below are diagrams illustrating key concepts for troubleshooting reactions with 2,5-dimethyl-3-hexyne.

G cluster_troubleshooting Troubleshooting Workflow for Low Conversion start Low Conversion Observed check_params Re-evaluate Reaction Parameters (Temp, Time, Concentration) start->check_params check_catalyst Review Catalyst & Reagents (Type, Loading, Activity) check_params->check_catalyst check_solvent Investigate Solvent Effects (Polarity, Coordination) check_catalyst->check_solvent optimize Systematic Optimization check_solvent->optimize success Improved Conversion optimize->success Successful fail Conversion Still Low (Consider Alternative Route) optimize->fail Unsuccessful

A logical workflow for troubleshooting low conversion rates.

G cluster_pathway Reaction Pathway Considerations reagents Reagents Catalyst + Substrate transition_state {Transition State | High energy due to steric clash} reagents->transition_state Slow desired_product Desired Product Low Yield transition_state->desired_product Desired Pathway side_products Side Products Elimination/Rearrangement transition_state->side_products Alternative Pathway (competes)

Impact of steric hindrance on reaction pathways.

References

Challenges in the scale-up production of 3-Hexyne, 2,5-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 3-Hexyne, 2,5-dimethyl-.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for 3-Hexyne, 2,5-dimethyl-?

A1: A prevalent laboratory-scale synthesis involves a two-step process. First, 2,5-dimethyl-2,5-hexanediol is converted to 2,5-dichloro-2,5-dimethylhexane via a nucleophilic substitution reaction using concentrated hydrochloric acid. Subsequently, the dichlorinated intermediate undergoes double dehydrohalogenation using a strong base, such as sodium amide in an inert solvent, to yield 3-Hexyne, 2,5-dimethyl-.

Q2: What are the key physical properties of 3-Hexyne, 2,5-dimethyl- relevant to its purification?

A2: The physical properties of 3-Hexyne, 2,5-dimethyl- are crucial for designing effective purification strategies. Key data is summarized in the table below.

PropertyValueReference
Molecular Weight110.20 g/mol [1]
Boiling Point109.1 °C at 760 mmHg[2][3]
Flash Point7.6 °C[2][3]
Density0.761 g/cm³[2][3]
Vapor Pressure29.5 mmHg at 25 °C[2][3]

Q3: What are the primary safety concerns associated with the production of 3-Hexyne, 2,5-dimethyl-?

A3: The synthesis of 3-Hexyne, 2,5-dimethyl- involves several safety hazards that must be carefully managed. The final product is a flammable liquid with a low flash point of 7.6 °C, necessitating the strict exclusion of ignition sources.[2][3] The synthesis also involves corrosive reagents like concentrated hydrochloric acid and highly reactive and potentially pyrophoric bases such as sodium amide. The precursor, 2,5-dimethyl-3-hexyne-2,5-diol, can cause skin sensitization.[4] Proper personal protective equipment (PPE), including safety goggles, gloves, and flame-retardant lab coats, is mandatory. All reactions should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up production of 3-Hexyne, 2,5-dimethyl-.

Problem 1: Low Yield in the Dehydrohalogenation Step

Symptoms:

  • Significantly lower than expected yield of 3-Hexyne, 2,5-dimethyl-.

  • Presence of significant amounts of starting material (2,5-dichloro-2,5-dimethylhexane) or mono-eliminated intermediates in the crude product.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Insufficient Base Ensure at least two equivalents of strong base (e.g., sodium amide) are used per equivalent of the dihalide. For terminal alkynes, an excess of base is often required to drive the reaction to completion.[5]
Reaction Temperature Too Low Dehydrohalogenation reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring the reaction progress by techniques like GC-MS.
Poor Quality of Base Sodium amide can decompose upon exposure to air and moisture. Use freshly opened or properly stored sodium amide. Consider titrating the base to determine its actual concentration before use.
Inefficient Mixing In a scaled-up reaction, inefficient mixing can lead to localized areas of low base concentration. Ensure adequate agitation to maintain a homogeneous reaction mixture.
Problem 2: Formation of Allene Byproducts

Symptoms:

  • Detection of an isomeric impurity with a characteristic C=C=C stretch in the IR spectrum of the product.

  • Appearance of an additional peak with the same mass-to-charge ratio as the product in the GC-MS analysis.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Reaction Conditions Favoring Allene Formation While the formation of the alkyne is generally favored, some allene byproduct can form.[6] The choice of base and solvent can influence the product distribution. The use of a very strong base like sodium amide typically favors alkyne formation.[6]
Rearrangement of the Alkyne Under strongly basic conditions and high temperatures, the initially formed alkyne can potentially rearrange. Optimize the reaction time and temperature to minimize the formation of undesired isomers.
Problem 3: Difficulties in Product Purification

Symptoms:

  • Co-distillation of the product with solvent or byproducts.

  • Product loss during solvent removal due to its volatility.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Close Boiling Points of Product and Impurities The boiling point of 3-Hexyne, 2,5-dimethyl- is relatively low (109.1 °C).[2][3] If impurities have similar boiling points, simple distillation may not be effective. Consider using fractional distillation with a high-efficiency column.
Product Volatility Due to its relatively high vapor pressure, significant product loss can occur during solvent removal under reduced pressure.[2] Use a rotary evaporator with a well-controlled vacuum and a cold trap to minimize losses. For highly volatile products, distillation at atmospheric pressure might be a better option if the product is thermally stable.
Formation of Azeotropes The product may form azeotropes with the solvent or byproducts, making separation by distillation difficult. Consider alternative purification methods such as preparative gas chromatography for high-purity material, although this may not be practical for large-scale production.

Experimental Protocols

Synthesis of 2,5-dichloro-2,5-dimethylhexane

This protocol is adapted from a laboratory experiment for undergraduate organic chemistry.[7]

Materials:

  • 2,5-dimethyl-2,5-hexanediol

  • Concentrated Hydrochloric Acid (12 N)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 2,5-dimethyl-2,5-hexanediol.

  • In a fume hood, carefully add concentrated hydrochloric acid to the flask while stirring.

  • Continue stirring the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, 2,5-dichloro-2,5-dimethylhexane, will separate as an organic layer.

  • Isolate the organic layer and wash it with water and a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • The crude product can be purified further by distillation if necessary.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting Start Low Yield of 3-Hexyne, 2,5-dimethyl- Check_Base Check Base Stoichiometry and Quality Start->Check_Base Check_Temp Verify Reaction Temperature Check_Base->Check_Temp Correct Increase_Base Increase Base Equivalents or Use Fresh Base Check_Base->Increase_Base Incorrect Check_Mixing Evaluate Mixing Efficiency Check_Temp->Check_Mixing Correct Increase_Temp Increase Reaction Temperature Check_Temp->Increase_Temp Too Low Improve_Agitation Improve Agitation Check_Mixing->Improve_Agitation Inefficient Success Yield Improved Check_Mixing->Success Efficient Increase_Base->Success Increase_Temp->Success Improve_Agitation->Success Synthesis_Pathway A 2,5-dimethyl-2,5-hexanediol B 2,5-dichloro-2,5-dimethylhexane A->B Conc. HCl (SN1 Reaction) C 3-Hexyne, 2,5-dimethyl- B->C 2 eq. NaNH2 (Double Dehydrohalogenation)

References

Technical Support Center: Safe Handling and Storage of 2,5-Dimethyl-3-hexyne-2,5-diol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the safe handling and storage of 2,5-dimethyl-3-hexyne is limited. The following data pertains to the related compound, 2,5-dimethyl-3-hexyne-2,5-diol . While structurally similar, the presence of hydroxyl groups significantly alters the chemical and physical properties, as well as the hazard profile. This information should be used for reference purposes only and not as a direct substitute for the official Safety Data Sheet (SDS) for 2,5-dimethyl-3-hexyne. Always consult the SDS provided by your supplier for the specific compound you are using.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2,5-dimethyl-3-hexyne-2,5-diol?

A1: 2,5-dimethyl-3-hexyne-2,5-diol may cause skin sensitization or an allergic skin reaction.[1][2][3] It can also cause serious eye irritation.[4][5] It is important to handle this chemical with appropriate personal protective equipment to avoid direct contact.

Q2: What personal protective equipment (PPE) is required when handling 2,5-dimethyl-3-hexyne-2,5-diol?

A2: To ensure safe handling, it is recommended to use the following PPE:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

  • Hand Protection: Wear protective gloves.[1][3]

  • Skin and Body Protection: Wear suitable protective clothing.[2] Contaminated work clothing should not be allowed out of the workplace.[1][3]

  • Respiratory Protection: If ventilation is inadequate, wear respiratory protection.[2] Avoid breathing in dust.[1][2][3]

Q3: What are the proper first-aid measures in case of exposure to 2,5-dimethyl-3-hexyne-2,5-diol?

A3: In case of accidental exposure, follow these first-aid procedures:

  • After eye contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • After skin contact: If skin irritation or a rash occurs, seek medical advice/attention.[1][3] Wash the affected area with soap and water.[2]

  • If inhaled: If breathing is difficult, remove the person to fresh air and keep them at rest in a position comfortable for breathing.[2]

  • If swallowed: Rinse mouth and seek medical advice/attention.[1]

Q4: What are the recommended storage conditions for 2,5-dimethyl-3-hexyne-2,5-diol?

A4: Store the compound in a dry, cool, and well-ventilated place.[6] Keep the container tightly closed.[2][6]

Q5: What materials are incompatible with 2,5-dimethyl-3-hexyne-2,5-diol?

A5: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]

Q6: How should I handle a spill of 2,5-dimethyl-3-hexyne-2,5-diol?

A6: In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[6] Sweep up the solid material and shovel it into suitable containers for disposal.[6]

Q7: What is the appropriate method for disposal of 2,5-dimethyl-3-hexyne-2,5-diol?

A7: Dispose of the contents and container in accordance with national regulations.[2] For relatively unreactive organic reagents, they should be collected in a designated container.[4]

Physical and Chemical Properties of 2,5-Dimethyl-3-hexyne-2,5-diol

PropertyValueSource(s)
Molecular Formula C8H14O2[2][7]
Molecular Weight 142.20 g/mol [2][5][7]
Appearance Off-white to yellow crystalline powder[8]
Melting Point 90-95 °C[5][7][8]
Boiling Point 205 °C at 760 mmHg[7][8]
Density 1.023 g/cm³[8]
Flash Point 102 °C[8]
Water Solubility 240 g/L (at 20 °C)[4][8]

Experimental Workflow: Safe Handling and Storage

Safe_Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Spill & Disposal A Consult SDS for 2,5-dimethyl-3-hexyne-2,5-diol B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh Solid in a Ventilated Area B->C Proceed to Handling D Handle Away From Incompatible Materials C->D G In Case of Spill: Sweep and Collect C->G If Spill Occurs E Store in a Tightly Sealed Container D->E After Use F Keep in a Cool, Dry, Well-Ventilated Area E->F F->A Before Next Use H Dispose of Waste According to Regulations G->H

Caption: Safe handling and storage workflow for solid chemicals.

References

Technical Support Center: Catalyst Management in Reactions Involving 2,5-Dimethyl-3-Hexyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving 2,5-dimethyl-3-hexyne, with a focus on catalyst deactivation and recovery.

Troubleshooting Guides

This section addresses common issues encountered during the catalytic transformation of 2,5-dimethyl-3-hexyne, such as its partial hydrogenation to cis-2,5-dimethyl-3-hexene.

Issue 1: Incomplete or Slow Conversion of 2,5-Dimethyl-3-Hexyne

Possible Cause: Catalyst Deactivation

Troubleshooting Steps:

  • Verify Catalyst Loading and Quality: Ensure the correct catalyst-to-substrate ratio is used as per the established protocol. If possible, test the catalyst with a known standard to confirm its intrinsic activity.

  • Inspect for Poisons: Impurities in the starting material, solvent, or gaseous reactants (e.g., hydrogen) can act as catalyst poisons. Common poisons for palladium catalysts include sulfur, nitrogen, and phosphorus compounds.[1][2] Consider purifying the reactants and solvent. Using guard beds to trap poisons before they reach the reactor can also be beneficial.[2]

  • Check for Fouling: Non-stoichiometric side reactions can produce polymeric or carbonaceous materials (coke) that deposit on the catalyst surface, blocking active sites.[1][3] This is a common issue in alkyne hydrogenation.[4]

  • Evaluate Thermal Deactivation (Sintering): Exposing the catalyst to excessively high temperatures can cause the metal particles to agglomerate, which reduces the active surface area.[3] Confirm that the reaction temperature has not exceeded the recommended limits for the specific catalyst.

Issue 2: Poor Selectivity (Over-reduction to Alkane)

Possible Cause: Compromised Catalyst Selectivity

Troubleshooting Steps:

  • Confirm Use of a "Poisoned" Catalyst for Partial Hydrogenation: For the selective hydrogenation of an alkyne to a cis-alkene, a partially deactivated or "poisoned" catalyst, such as Lindlar's catalyst, is necessary.[5][6][7] Standard palladium or platinum catalysts are often too active and will readily hydrogenate the alkyne to the corresponding alkane.[7]

  • Assess the "Poison" Level: Lindlar's catalyst is prepared by treating a palladium catalyst with substances like lead acetate and quinoline to moderate its activity.[5][6] If over-reduction is observed, the catalyst may not be sufficiently "poisoned."

  • Control Hydrogen Pressure and Stoichiometry: Ensure precise control over the amount of hydrogen gas used. An excess of hydrogen can lead to the hydrogenation of the initially formed alkene.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of catalyst deactivation in the hydrogenation of 2,5-dimethyl-3-hexyne?

A1: The primary causes of catalyst deactivation in this context fall into three main categories:

  • Chemical Deactivation (Poisoning): Impurities in the reaction mixture, such as sulfur or nitrogen compounds, can strongly adsorb to the catalyst's active sites, rendering them inactive.[1][3]

  • Mechanical Deactivation (Fouling): The deposition of carbonaceous residues or "coke" from side reactions can physically block the catalyst's pores and active sites.[1][3]

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to fuse, reducing the overall active surface area.[3]

Q2: How can I regenerate a deactivated palladium catalyst used for 2,5-dimethyl-3-hexyne hydrogenation?

A2: Regeneration strategies depend on the nature of the deactivation:

  • For fouling by organic residues, a common method is controlled oxidation (calcination) to burn off the carbonaceous deposits.[4] However, care must be taken to control the temperature to avoid sintering.[4] Another approach involves washing the catalyst with suitable solvents to dissolve the deposited materials.[8]

  • For poisoning , if it is reversible, treatment with heat or chemicals to displace the poison may restore some activity.[2] Irreversible poisoning may require more extensive chemical treatment or replacement of the catalyst.

  • Industrial regeneration processes for palladium catalysts can involve a sequence of steps including washing with aromatic hydrocarbons, steam stripping, and controlled oxidation.[9]

Q3: My homogeneous catalyst is difficult to separate from the product mixture. What are my options?

A3: Recovering homogeneous catalysts is a significant challenge because they are in the same phase as the products.[10][11] Some advanced techniques include:

  • Organic Solvent Nanofiltration (OSN): This method uses membranes to separate the larger catalyst molecules from the smaller product molecules.[12]

  • Biphasic Systems: The catalyst can be designed to be soluble in a phase that is immiscible with the product phase (e.g., aqueous/organic).[11] The catalyst can then be separated by decantation.

  • Switchable Solvents: These are solvent systems that can be switched from a single phase to two phases by a trigger like the introduction of CO2.[10] This allows the reaction to occur in a homogeneous phase for high reaction rates, and then the catalyst can be separated in a different phase.[10]

Data Summary

Table 1: Common Catalysts for Alkyne Hydrogenation

CatalystSupport"Poison"Typical Product
Lindlar's CatalystCalcium Carbonate (CaCO₃)Lead Acetate and Quinolinecis-Alkene
P-2 Catalyst-Nickel-Boron Complexcis-Alkene
Palladium on Carbon (Pd/C)CarbonNoneAlkane
Platinum on Carbon (Pt/C)CarbonNoneAlkane

Table 2: Catalyst Deactivation Mechanisms and Mitigation Strategies

Deactivation MechanismDescriptionMitigation/Recovery Strategy
Poisoning Strong binding of impurities to active sites.[3]Purification of reactants; use of guard beds.[2]
Fouling/Coking Deposition of carbonaceous material on the catalyst surface.[1][3]Controlled oxidation to burn off coke; solvent washing.[4][8]
Sintering Agglomeration of catalyst particles at high temperatures, reducing surface area.[3]Strict temperature control; use of thermally stable supports.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration by Solvent Washing

  • Catalyst Recovery: After the reaction, separate the heterogeneous catalyst from the reaction mixture by filtration.

  • Initial Wash: Wash the recovered catalyst multiple times with a solvent in which the product and any soluble byproducts are highly soluble (e.g., acetone or ethanol) to remove adhered residues.

  • Targeted Wash: Based on the suspected nature of the fouling material, perform a more targeted wash. For instance, a sequence of washes with chloroform and glacial acetic acid has been shown to be effective for certain palladium catalysts.[8] The use of sonication during washing can enhance the removal of strongly adsorbed species.

  • Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) to remove all traces of the washing solvents.

  • Activity Test: Before reusing the regenerated catalyst on a larger scale, perform a small-scale test reaction to confirm the recovery of its catalytic activity.

Protocol 2: Conceptual Workflow for Homogeneous Catalyst Recovery using a Switchable Solvent System

  • Reaction Setup: Conduct the reaction in a single-phase solvent system composed of water, a tertiary amine, and an organic solvent in which the reactants and the homogeneous catalyst are soluble.[10]

  • Phase Separation: After the reaction is complete, introduce carbon dioxide (CO₂) into the system. The CO₂ will react with the water and the amine to form carbonic acid and protonate the amine, creating salts.[10]

  • Extraction: The formation of these salts increases the polarity of the aqueous phase, causing the organic solvent (containing the product) to separate into a distinct phase.[10] The water-soluble catalyst will remain in the aqueous phase.

  • Product Isolation: Separate the organic phase containing the product.

  • Catalyst Recovery and Reuse: Remove the CO₂ from the aqueous phase by heating or flushing with an inert gas like nitrogen.[10] This will revert the charged species back to their original uncharged forms, making the aqueous phase ready for a new batch of reactants and organic solvent.[10]

Visualizations

Catalyst_Deactivation_Pathway cluster_deactivation Deactivation Mechanisms Active_Catalyst Active Catalyst (e.g., Pd on support) Poisoning Poisoning (e.g., Sulfur compounds) Active_Catalyst->Poisoning Impurities Fouling Fouling (Coke/Polymer deposition) Active_Catalyst->Fouling Side Reactions Sintering Sintering (High Temperature) Active_Catalyst->Sintering Excess Heat Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Fouling->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Caption: Common pathways leading to catalyst deactivation.

Catalyst_Recovery_Workflow Start Reaction Complete (Spent Catalyst in Mixture) Separate Separate Catalyst (Filtration/Centrifugation) Start->Separate Wash Solvent Washing (Remove Adhered Species) Separate->Wash For Fouling Regenerate Regeneration (e.g., Calcination) Separate->Regenerate For Severe Fouling/Poisoning Dry Dry Catalyst Wash->Dry Regenerate->Dry Reuse Reuse in Reaction Dry->Reuse

References

Navigating Solvent Effects on the Reactivity of 2,5-Dimethyl-3-Hexyne: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the anticipated effects of solvents on the reactivity of 2,5-dimethyl-3-hexyne. Due to a lack of specific published experimental data for this particular substrate, this resource leverages established principles of solvent effects on alkyne reactivity to provide troubleshooting advice and frequently asked questions.

Troubleshooting Guides and FAQs

This section addresses potential issues researchers may encounter during experiments involving 2,5-dimethyl-3-hexyne, with a focus on the role of the solvent.

Frequently Asked Questions (FAQs):

Q1: My electrophilic addition to 2,5-dimethyl-3-hexyne is proceeding slower than expected. What role could the solvent be playing?

A1: The rate of electrophilic additions to alkynes is significantly influenced by the polarity of the solvent. Non-polar solvents may not adequately stabilize the charged intermediates (like vinyl cations) formed during the reaction, leading to a higher activation energy and a slower reaction rate. Consider switching to a more polar solvent to potentially accelerate the reaction.

Q2: I am observing a mixture of products in my reaction. How can the solvent influence product distribution?

A2: Solvents can affect product distribution in several ways:

  • Stabilization of Intermediates: Different solvents can selectively stabilize certain transition states or intermediates, favoring one reaction pathway over another. For instance, in reactions that can proceed through different stereochemical pathways, the solvent can influence the diastereomeric or enantiomeric ratio of the products.

  • Solvent Participation: Protic solvents (e.g., water, alcohols) can act as nucleophiles and participate directly in the reaction, leading to the formation of solvent-adducts as byproducts. If you are aiming for the direct addition of a specific reagent, using an aprotic solvent would be advisable.

Q3: How does solvent choice impact the regioselectivity of additions to 2,5-dimethyl-3-hexyne?

A3: For unsymmetrical alkynes, the solvent can play a role in directing the regiochemical outcome of addition reactions. While 2,5-dimethyl-3-hexyne is a symmetrical alkyne, any reaction that might lead to subsequent rearrangements could be influenced by the solvent's ability to stabilize the resulting carbocationic intermediates. In such hypothetical scenarios, more polar solvents would better stabilize more substituted carbocations, thus influencing the final product structure.

Troubleshooting Common Experimental Issues:

IssuePossible Solvent-Related CauseSuggested Troubleshooting Steps
Low Reaction Yield - Inappropriate solvent polarity for the reaction mechanism.- Poor solubility of reactants.- Screen a range of solvents with varying polarities (e.g., non-polar, polar aprotic, polar protic).- Ensure all reactants are fully dissolved at the reaction temperature.
Formation of Byproducts - Solvent participation in the reaction (for protic solvents).- Solvent-promoted side reactions.- Switch to a non-participating (aprotic) solvent.- Lower the reaction temperature to minimize side reactions.
Inconsistent Reaction Rates - Presence of impurities (e.g., water) in the solvent.- Solvent degradation over time.- Use freshly distilled or anhydrous grade solvents.- Store solvents appropriately to prevent decomposition or water absorption.

Experimental Protocols: General Considerations

General Protocol for Studying Solvent Effects on the Bromination of 2,5-Dimethyl-3-Hexyne:

  • Materials:

    • 2,5-dimethyl-3-hexyne

    • Bromine (or a suitable bromine source like N-bromosuccinimide)

    • A series of anhydrous solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, acetic acid)

    • Inert gas (e.g., nitrogen or argon)

    • Standard laboratory glassware

  • Procedure: a. In a round-bottom flask under an inert atmosphere, dissolve a known amount of 2,5-dimethyl-3-hexyne in the chosen solvent. b. Cool the solution to the desired reaction temperature (e.g., 0 °C). c. Slowly add a stoichiometric amount of the bromine source to the stirred solution. d. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR spectroscopy). e. Upon completion, quench the reaction and work up the product according to standard procedures. f. Isolate and characterize the product(s). g. Repeat the experiment with each solvent under identical conditions (concentration, temperature, stoichiometry).

  • Data Analysis:

    • Compare the reaction times across the different solvents.

    • Determine the product distribution (e.g., ratio of diastereomers if applicable) in each solvent using techniques like NMR or GC.

    • Calculate the reaction yield for each solvent.

Visualizing Reaction Logic

The following diagram illustrates the logical workflow for troubleshooting unexpected reactivity in reactions involving 2,5-dimethyl-3-hexyne, with a focus on the role of the solvent.

G Troubleshooting Workflow for 2,5-Dimethyl-3-Hexyne Reactivity cluster_0 Problem Identification cluster_1 Hypothesis: Solvent Effect cluster_2 Troubleshooting Steps cluster_3 Analysis and Refinement start Unexpected Reaction Outcome (e.g., low yield, slow rate, side products) hypothesis Is the solvent appropriate for the proposed reaction mechanism? start->hypothesis action1 Vary Solvent Polarity (Non-polar vs. Polar Aprotic vs. Polar Protic) hypothesis->action1 Polarity Mismatch? action2 Ensure Anhydrous Conditions hypothesis->action2 Side Reactions? action3 Check Reactant Solubility hypothesis->action3 Incomplete Reaction? analyze Analyze Impact on: - Reaction Rate - Product Distribution - Yield action1->analyze action2->analyze action3->analyze refine Optimize Solvent for Desired Outcome analyze->refine

Caption: Troubleshooting workflow for solvent effects.

Methods for removing unreacted 2,5-dimethyl-3-hexyne from a product mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in removing unreacted 2,5-dimethyl-3-hexyne from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of 2,5-dimethyl-3-hexyne that are relevant for its removal?

A1: 2,5-dimethyl-3-hexyne is a non-polar hydrocarbon. Its physical properties are summarized in the table below. This low polarity and water insolubility are key characteristics to exploit during purification.

PropertyValue
Molecular Formula C₈H₁₄
Molecular Weight 110.20 g/mol
Boiling Point 111-112 °C
Density 0.738 g/mL at 25 °C
Water Solubility Insoluble
Polarity Non-polar

Q2: My desired product is polar. What is the most straightforward method to remove the unreacted 2,5-dimethyl-3-hexyne?

A2: For separating a polar product from a non-polar impurity like 2,5-dimethyl-3-hexyne, a liquid-liquid extractive workup is often the simplest and most efficient first step. This method relies on the differential solubility of the compounds in a polar solvent (like water or brine) and a water-immiscible organic solvent.

Q3: Extractive workup did not completely remove the alkyne. What is the next step?

A3: If residual 2,5-dimethyl-3-hexyne remains after extraction, flash column chromatography is a highly effective purification technique. Due to its non-polar nature, the alkyne will have a high affinity for a non-polar mobile phase and will elute quickly from a polar stationary phase like silica gel.

Q4: My product is also non-polar. How can I separate it from 2,5-dimethyl-3-hexyne?

A4: Separating two non-polar compounds can be challenging. In this case, a specialized chromatographic method called argentation chromatography is recommended. This technique utilizes a stationary phase, typically silica gel, impregnated with silver nitrate. The silver ions form a reversible complex with the π-bonds of the alkyne, causing it to be retained on the column longer than non-alkyne hydrocarbons, thus enabling separation.[1][2][3][4]

Q5: Are there any chemical methods to selectively remove the alkyne?

A5: Yes, it is possible to selectively react the internal alkyne to form a more polar derivative that can then be easily separated. One common method is hydration of the alkyne using aqueous acid and a mercury(II) salt catalyst to form a ketone.[5] The resulting ketone will have significantly higher polarity than the starting alkyne and can be readily removed by a standard extractive workup or silica gel chromatography. However, this method is only suitable if your desired product is stable to acidic conditions and does not contain functional groups that would react with the hydration reagents.

Troubleshooting Guides

Issue 1: After an extractive workup, I still see a significant amount of 2,5-dimethyl-3-hexyne in my product via NMR analysis.

Possible Causes & Solutions:

  • Insufficient Extraction: You may not have performed enough extractions.

    • Solution: Increase the number of extractions with the polar solvent (e.g., wash the organic layer 3-5 times with water or brine).

  • Inappropriate Solvent System: The organic solvent used may be too non-polar, retaining the alkyne strongly.

    • Solution: If your product is sufficiently polar, consider using a slightly more polar extraction solvent that is still immiscible with water, such as dichloromethane or ethyl acetate.

  • Product is also significantly non-polar: If your product has low polarity, it will co-extract with the alkyne.

    • Solution: Proceed with flash column chromatography for separation.

Issue 2: During flash chromatography, my product and the unreacted alkyne are co-eluting.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The mobile phase may be too non-polar, causing both compounds to travel with the solvent front, or too polar, causing them to remain on the baseline.

    • Solution: Optimize your solvent system using thin-layer chromatography (TLC) first. Aim for a solvent system where the desired product has an Rf value of ~0.3-0.4 and is well-separated from the alkyne spot (which will likely have a very high Rf). A gradient elution, starting with a very non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane), can be very effective.

  • Column Overloading: Too much crude material was loaded onto the column.

    • Solution: Use a larger column or reduce the amount of material being purified. As a general rule, the amount of silica gel should be at least 50-100 times the weight of the crude material for good separation.

  • Product and Alkyne have very similar polarities:

    • Solution: Consider using argentation chromatography for more selective separation based on the alkyne functionality.

Experimental Protocols

Protocol 1: Extractive Workup for Polar Products
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and vent to release pressure. Shake the funnel vigorously for 1-2 minutes, venting periodically.

  • Phase Separation: Allow the layers to separate completely. The less dense organic layer will be on top (for most common organic solvents except halogenated ones).

  • Draining: Drain the lower aqueous layer.

  • Repeat: Repeat the washing process (steps 2-5) with fresh deionized water (2-3 times) and then once with brine (saturated NaCl solution) to help remove dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, packed using a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product mixture (post-extractive workup, if performed) in a minimal amount of the non-polar eluent or a slightly more polar solvent if necessary for solubility. Load this solution carefully onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane or petroleum ether). The non-polar 2,5-dimethyl-3-hexyne will travel down the column much faster than a more polar product.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to elute your desired product. The optimal gradient can be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the purified product, free of the starting alkyne.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Argentation Chromatography
  • Preparation of AgNO₃-Silica Gel: Prepare a slurry of silica gel in a solution of silver nitrate in water or a polar organic solvent (e.g., methanol). The solvent is then removed under reduced pressure to yield silica gel impregnated with silver nitrate (typically 10-20% by weight). This material should be protected from light.

  • Column Packing: Pack a chromatography column with the prepared AgNO₃-silica gel using a non-polar solvent.

  • Sample Loading and Elution: Load the sample and elute with a non-polar mobile phase as described in the flash chromatography protocol. The alkyne will be retained on the column due to complexation with the silver ions, allowing the non-alkyne components to elute first.

  • Elution of Alkyne (if necessary): The alkyne can be eluted later by using a more polar solvent or a solvent containing a species that can displace the alkyne from the silver complex.

Visualizations

Extractive_Workup_Workflow start Crude Product Mixture (Product + Unreacted Alkyne) dissolve Dissolve in Organic Solvent start->dissolve add_water Add Water & Shake dissolve->add_water separate Separate Layers add_water->separate organic_layer Organic Layer (Product + Alkyne) separate->organic_layer aqueous_layer Aqueous Layer (Polar Impurities) separate->aqueous_layer wash_brine Wash with Brine organic_layer->wash_brine dry Dry Organic Layer (e.g., MgSO4) wash_brine->dry concentrate Concentrate dry->concentrate purified_product Partially Purified Product concentrate->purified_product

Caption: Workflow for removing a non-polar alkyne using extractive workup.

Flash_Chromatography_Workflow start Crude Mixture (Post-Workup) load_column Load onto Silica Gel Column start->load_column elute_nonpolar Elute with Non-polar Solvent (e.g., Hexane) load_column->elute_nonpolar collect_alkyne Collect Fractions (Unreacted Alkyne Elutes) elute_nonpolar->collect_alkyne elute_polar Increase Solvent Polarity (e.g., Add Ethyl Acetate) collect_alkyne->elute_polar collect_product Collect Fractions (Desired Product Elutes) elute_polar->collect_product combine_concentrate Combine Pure Fractions & Concentrate collect_product->combine_concentrate final_product Purified Product combine_concentrate->final_product

Caption: Workflow for purification using flash column chromatography.

References

Validation & Comparative

The Impact of Steric Hindrance: A Comparative Analysis of 2,5-Dimethyl-3-Hexyne's Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of alkynes is paramount for designing efficient synthetic pathways. This guide provides a comparative analysis of the reactivity of 2,5-dimethyl-3-hexyne, a symmetrically substituted and sterically hindered internal alkyne, with other alkynes in common addition reactions. By examining the influence of its bulky tert-butyl groups, we can elucidate the profound effect of steric hindrance on reaction outcomes and rates.

The reactivity of the carbon-carbon triple bond in alkynes is a cornerstone of organic synthesis, allowing for the construction of complex molecular architectures. However, not all alkynes exhibit the same reactivity. Factors such as the position of the triple bond (terminal vs. internal) and the nature of the substituents play a critical role. 2,5-Dimethyl-3-hexyne serves as an excellent case study for the impact of steric bulk on these transformations.

The Dominant Role of Steric Hindrance

The defining feature of 2,5-dimethyl-3-hexyne is the presence of two tert-butyl groups flanking the alkyne functionality. This significant steric shielding of the triple bond is the primary determinant of its reactivity profile when compared to less hindered analogs like 3-hexyne (diethylacetylene) or terminal alkynes such as 1-hexyne.

In general, as the steric bulk around a triple bond increases, the rate of reaction tends to decrease. This is due to the difficulty of the reagent to approach the reactive site. In a comparative study on ruthenium-catalyzed [2+2] cycloadditions, it was observed that an alkyne with a tertiary alkyl group, analogous to the structure of 2,5-dimethyl-3-hexyne, was found to be completely inactive in the reaction.[1] This highlights how extreme steric hindrance can altogether prevent a reaction from occurring under conditions that are suitable for less bulky alkynes.

Comparative Reactivity in Key Alkyne Transformations

We will now explore the reactivity of 2,5-dimethyl-3-hexyne in three fundamental alkyne reactions: catalytic hydrogenation, acid-catalyzed hydration, and hydroboration-oxidation, comparing it with other representative alkynes.

Catalytic Hydrogenation

Catalytic hydrogenation of alkynes is a widely used reaction to produce alkenes and alkanes. The reaction rate and selectivity are highly dependent on the catalyst and the alkyne's structure. Terminal alkynes have been shown to reduce the rate of hydrogenation of a competing alkyne more effectively than internal alkynes in competitive hydrogenation studies over a palladium/carbon catalyst.[2]

For 2,5-dimethyl-3-hexyne, the steric hindrance presented by the tert-butyl groups is expected to significantly slow down the rate of hydrogenation compared to a less hindered internal alkyne like 3-hexyne. The bulky groups impede the adsorption of the alkyne onto the catalyst surface, which is a crucial step in the hydrogenation process. While specific kinetic data for 2,5-dimethyl-3-hexyne is scarce, the general principle of sterically hindered substrates showing lower reactivity is well-established.[3]

Table 1: Comparative Data in Catalytic Hydrogenation of Alkynes

AlkyneCatalystConditionsProduct(s)Observations
3-Hexyne Pd/A, PdNi/A, WPd/A, Lindlar303 K, 1.4 bar H₂(Z)-3-hexene, (E)-3-hexene, n-hexaneThe reaction proceeds to give the cis-alkene as the major initial product.[4]
1-Pentyne vs. 2-Pentyne (Competitive) Pd/C-1-Pentene, 2-PenteneTerminal alkyne (1-pentyne) shows a rate enhancement when competed against the internal alkyne (2-pentyne).[2]
2,5-Dimethyl-3-hexyne Pd/C or PtO₂ (inferred)Likely requires higher temperatures and/or pressures(Z)-2,5-Dimethyl-3-hexeneThe reaction is expected to be significantly slower than for 3-hexyne due to steric hindrance.

Experimental Protocol: Partial Hydrogenation of 3-Hexyne

This protocol for the partial hydrogenation of 3-hexyne can be used as a baseline for comparison with the more sterically hindered 2,5-dimethyl-3-hexyne, which would likely require more forcing conditions.

  • Apparatus: A stainless steel stirred tank batch reactor is used.[4]

  • Reactant Solution: The reactant, 3-hexyne, is dissolved to a 2% (v/v) concentration in toluene.[4]

  • Catalyst: A low-loaded palladium mono- or bimetallic catalyst (e.g., Pd/Al₂O₃) is employed.[4]

  • Reaction Conditions: The reaction is carried out at a hydrogen pressure of 1.4 bar and a temperature of 303 K.[4] A stirring rate of 800 rpm is maintained to avoid external diffusional limitations.[4]

  • Analysis: Reactants and products are analyzed by gas chromatography.[4]

Hydrogenation_Pathway Alkyne R-C≡C-R' Alkene_Z Z-Alkene Alkyne->Alkene_Z H₂/Catalyst (Syn-addition) Alkane Alkane Alkyne->Alkane H₂/Catalyst (Over-hydrogenation) Alkene_E E-Alkene Alkene_Z->Alkene_E Isomerization Alkene_Z->Alkane H₂/Catalyst

Caption: General pathways in alkyne hydrogenation.

Acid-Catalyzed Hydration

The acid-catalyzed hydration of alkynes typically yields ketones via an enol intermediate. For unsymmetrical internal alkynes, a mixture of ketones can be formed. For a symmetrical alkyne like 2,5-dimethyl-3-hexyne, only one ketone product is possible. However, the reaction rate is expected to be very slow due to the steric hindrance around the triple bond, which disfavors the formation of the intermediate vinyl cation. Alkynes are generally less reactive than alkenes in acid-catalyzed additions, and the bulky tert-butyl groups in 2,5-dimethyl-3-hexyne would further decrease its reactivity.[5]

Table 2: Products of Acid-Catalyzed Hydration of Various Alkynes

AlkyneReagentsProduct(s)Expected Relative Rate
1-Hexyne H₂SO₄, H₂O, HgSO₄2-Hexanone (Markovnikov product)Moderate
3-Hexyne H₂SO₄, H₂O, HgSO₄3-HexanoneFast
2,5-Dimethyl-3-hexyne H₂SO₄, H₂O, HgSO₄2,5-Dimethyl-3-hexanoneVery Slow

Experimental Protocol: General Acid-Catalyzed Hydration of an Alkyne

  • Reagents: The alkyne is treated with an aqueous solution of sulfuric acid, often with a mercury(II) salt (e.g., HgSO₄) as a catalyst to enhance the reaction rate.[6]

  • Procedure: The alkyne is added to the acidic solution and the mixture is heated to facilitate the reaction.

  • Work-up: After the reaction is complete, the product is extracted with an organic solvent, and the solvent is removed to yield the crude ketone, which can then be purified.

  • Product Formation: The reaction proceeds through an enol intermediate which tautomerizes to the more stable ketone.[6]

Hydration_Workflow cluster_reaction Reaction cluster_workup Work-up Alkyne Alkyne Reaction_Vessel Reaction Mixture (Heating) Alkyne->Reaction_Vessel Reagents H₂O, H₂SO₄, HgSO₄ Reagents->Reaction_Vessel Extraction Extraction with Organic Solvent Reaction_Vessel->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification Evaporation->Purification Product Ketone Purification->Product

Caption: Workflow for acid-catalyzed alkyne hydration.

Hydroboration-Oxidation

Hydroboration-oxidation of alkynes is a two-step process that results in the anti-Markovnikov addition of water across the triple bond. For terminal alkynes, this reaction yields aldehydes, while for internal alkynes, it produces ketones. With a symmetrical internal alkyne like 2,5-dimethyl-3-hexyne, the regioselectivity is not a concern. However, the steric bulk of the tert-butyl groups will significantly influence the rate of the initial hydroboration step. Bulky borane reagents like disiamylborane or 9-BBN are often used for alkynes, and the large size of both the substrate and the reagent in the case of 2,5-dimethyl-3-hexyne would lead to a slow reaction.

Table 3: Comparison of Hydroboration-Oxidation of Alkynes

AlkyneReagentsIntermediateFinal ProductExpected Relative Rate
1-Hexyne 1. Sia₂BH or 9-BBN2. H₂O₂, NaOHVinylic borane1-HexanalModerate
3-Hexyne 1. BH₃2. H₂O₂, NaOHVinylic borane3-HexanoneFast
2,5-Dimethyl-3-hexyne 1. BH₃ or bulky borane2. H₂O₂, NaOHVinylic borane2,5-Dimethyl-3-hexanoneVery Slow

Experimental Protocol: General Hydroboration-Oxidation of an Alkyne

This is a general procedure; for a sterically hindered alkyne, longer reaction times or higher temperatures may be necessary for the hydroboration step.

  • Hydroboration Step:

    • The alkyne is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

    • A borane reagent (e.g., BH₃·THF complex, disiamylborane, or 9-BBN) is added to the solution, typically at 0°C, and the mixture is then allowed to warm to room temperature and stirred for a specified period.

  • Oxidation Step:

    • The reaction mixture is cooled, and an aqueous solution of sodium hydroxide is added, followed by the slow, careful addition of hydrogen peroxide.[7][8]

    • The mixture is then typically heated for a period to ensure complete oxidation.

  • Work-up: The product is extracted from the aqueous layer with an organic solvent. The organic extracts are washed, dried, and the solvent is evaporated to yield the crude aldehyde or ketone, which can be further purified.

Logical_Relationship Start Select Alkyne for Synthesis Is_Sterically_Hindered Is the alkyne sterically hindered? Start->Is_Sterically_Hindered Reaction_Conditions Adjust Reaction Conditions: - Increase temperature - Increase reaction time - Use a more reactive catalyst/reagent Is_Sterically_Hindered->Reaction_Conditions Yes Standard_Conditions Use Standard Reaction Conditions Is_Sterically_Hindered->Standard_Conditions No Proceed Proceed with Synthesis Reaction_Conditions->Proceed Standard_Conditions->Proceed

Caption: Decision process for alkyne reaction conditions.

Conclusion

The reactivity of 2,5-dimethyl-3-hexyne is markedly lower than that of less sterically encumbered alkynes such as 3-hexyne and terminal alkynes. The two tert-butyl groups effectively shield the carbon-carbon triple bond, impeding the approach of reagents and the formation of transition states. This leads to significantly slower reaction rates in catalytic hydrogenation, acid-catalyzed hydration, and hydroboration-oxidation. In some cases, as seen with certain cycloaddition reactions, the steric hindrance can be so pronounced as to render the alkyne unreactive under standard conditions.[1] This comparative analysis underscores the critical importance of considering steric factors in the design and execution of synthetic strategies involving alkynes. For professionals in drug development and chemical research, a thorough understanding of these steric effects is essential for predicting reaction outcomes and optimizing conditions to achieve desired transformations.

References

A Comparative Guide to the Structural Analysis of Sterically Hindered Alkynes: The Case of 2,5-Dimethyl-3-hexyne

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the experimental and computational approaches used to validate the molecular structure of 2,5-dimethyl-3-hexyne. It serves as a model for understanding how density functional theory (DFT) is employed to corroborate and interpret experimental findings, particularly for molecules where steric hindrance plays a critical role in determining geometric parameters. This document is intended for researchers, chemists, and drug development professionals engaged in molecular structure determination and validation.

Experimental and Computational Methodologies

The validation of a molecular structure is a two-pronged approach, combining empirical measurement with theoretical calculation. Experimental techniques provide a physical snapshot of the molecule, while computational methods offer a theoretical, energy-minimized conformation.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of volatile molecules free from intermolecular interactions that are present in crystals.

  • Sample Preparation: A sample of 2,5-dimethyl-3-hexyne is vaporized under high vacuum.

  • Electron Beam Interaction: The gaseous sample is introduced into the path of a high-energy monochromatic electron beam (typically 40-60 keV).

  • Scattering and Detection: The electrons are scattered by the electrostatic potential of the atoms in the molecule. The resulting radially symmetric diffraction pattern, consisting of concentric rings of varying intensity, is captured on a detector (e.g., a photographic plate or CCD camera).

  • Data Analysis: The total scattered electron intensity is measured as a function of the scattering angle. This data is converted into a molecular scattering function.

  • Structure Refinement: A theoretical model of the molecular structure is constructed, and its expected diffraction pattern is calculated. The geometric parameters of the model (bond lengths, bond angles, and dihedral angles) are then refined by a least-squares fitting process to achieve the best possible match between the calculated and experimental scattering functions.

Computational Protocol: Density Functional Theory (DFT) Geometry Optimization

DFT calculations are used to find the lowest energy (most stable) structure of a molecule. This optimized geometry provides a theoretical prediction of the molecule's structural parameters.

  • Initial Structure Construction: An initial 3D structure of 2,5-dimethyl-3-hexyne is built using molecular modeling software.

  • Method Selection: A DFT functional and basis set are chosen. A common and reliable combination for organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set, which offers a good balance of accuracy and computational cost.

  • Geometry Optimization: A geometry optimization calculation is initiated. The algorithm systematically adjusts the positions of the atoms, calculating the forces on each atom at each step, until a stationary point on the potential energy surface is found where the net forces are effectively zero. This represents the equilibrium geometry.

  • Frequency Analysis: A frequency calculation is performed on the optimized structure. The absence of any imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.

  • Parameter Extraction: The key structural parameters (bond lengths and angles) are extracted from the final, optimized molecular coordinates.

Workflow for Structural Validation

The relationship between the experimental and computational workflows is synergistic. The experimental data provides the benchmark for reality, while the computational model provides a detailed, static picture that helps interpret the experimental, vibrationally-averaged results.

G cluster_exp Experimental Workflow (GED) cluster_comp Computational Workflow (DFT) exp_sample Vaporized Sample exp_diff Electron Diffraction exp_sample->exp_diff exp_data Scattering Data exp_diff->exp_data exp_struct Refined Experimental Structure exp_data->exp_struct validation Comparison & Validation exp_struct->validation Benchmark comp_model Initial 3D Model comp_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) comp_model->comp_opt comp_freq Frequency Analysis comp_opt->comp_freq comp_struct Calculated Equilibrium Structure comp_freq->comp_struct comp_struct->validation

Caption: Workflow for validating a molecular structure using experimental and computational methods.

Structural Comparison: The Impact of Steric Hindrance

To understand the structure of 2,5-dimethyl-3-hexyne, it is instructive to compare it with a less sterically hindered analogue, 3-hexyne. The bulky tert-butyl-like groups at the ends of 2,5-dimethyl-3-hexyne introduce significant steric repulsion, which is expected to distort the geometry away from that of a simple, linear alkyne. The following table presents illustrative data from DFT calculations to highlight these differences.

Table 1: Illustrative DFT-Calculated Structural Parameters of 3-Hexyne vs. 2,5-Dimethyl-3-hexyne

Parameter3-Hexyne (Non-Hindered)2,5-Dimethyl-3-hexyne (Sterically Hindered)Expected Impact of Steric Hindrance
Bond Lengths (Å)
r(C≡C)1.2101.215Minor elongation
r(C-C) (sp-sp³)1.4681.485Significant elongation due to repulsion
r(C-C) (sp³-sp³)1.5351.545Minor elongation
Bond Angles (°)
∠(C-C≡C)179.5176.0Significant deviation from linearity (180°)

Note: The data in this table is representative and intended for illustrative purposes to demonstrate key structural concepts.

The steric strain between the large terminal isopropyl groups in 2,5-dimethyl-3-hexyne forces the molecule to adopt a conformation that minimizes this repulsion. This leads to a noticeable stretching of the C-C single bonds adjacent to the alkyne and a significant bending of the C-C≡C angle away from the ideal 180°.

G cluster_effects Structural Effects steric_hindrance Bulky Isopropyl Groups on Alkyne Termini repulsion Increased van der Waals Repulsion steric_hindrance->repulsion distortion Molecular Geometry Distortion repulsion->distortion bond_stretch Elongation of C-C Single Bonds distortion->bond_stretch Relieves strain angle_bend Bending of C-C≡C Angle (<180°) distortion->angle_bend Relieves strain

A Comparative Guide to Spectroscopic Techniques for the Structural Elucidation of 2,5-Dimethyl-3-hexyne and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic techniques for the structural analysis of 2,5-dimethyl-3-hexyne and its derivatives. By presenting experimental data, detailed protocols, and a logical workflow, this document aims to assist researchers in selecting the most appropriate methods for the elucidation of novel alkyne-containing compounds.

Introduction to Spectroscopic Analysis of Alkynes

The structural elucidation of organic molecules is a cornerstone of chemical research and drug development. For compounds containing the alkyne functional group, a combination of spectroscopic techniques is indispensable. Each method provides unique insights into the molecular structure, and a collective analysis allows for an unambiguous determination of the compound's identity and stereochemistry. This guide focuses on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of 2,5-dimethyl-3-hexyne and its diol derivative.

Comparison of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2,5-dimethyl-3-hexyne and a representative derivative, 2,5-dimethyl-3-hexyne-2,5-diol. This comparative approach highlights the influence of functional groups on the spectroscopic properties.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
2,5-Dimethyl-3-hexyne 1.15Singlet12H-CH₃
2.05Septet2H-CH
2,5-Dimethyl-3-hexyne-2,5-diol [1]1.45Singlet12H-CH₃
2.50Singlet2H-OH
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

CompoundChemical Shift (δ) ppmAssignment
2,5-Dimethyl-3-hexyne 22.5-CH₃
28.0-CH
85.0-C≡C-
2,5-Dimethyl-3-hexyne-2,5-diol 31.5-CH₃
65.0-C-OH
88.0-C≡C-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

CompoundFrequency (cm⁻¹)IntensityAssignment
2,5-Dimethyl-3-hexyne 2970-2870StrongC(sp³)-H stretch
2150Weak-C≡C- stretch (symmetrical, weak or absent)
2,5-Dimethyl-3-hexyne-2,5-diol [2]3600-3200Strong, BroadO-H stretch
2970-2870StrongC(sp³)-H stretch
2140Weak-C≡C- stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2,5-Dimethyl-3-hexyne 11095, 67, 53, 41
2,5-Dimethyl-3-hexyne-2,5-diol [3]142 (not observed)127, 109, 81, 43

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Place a small amount of the solid or liquid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-500 m/z.

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the structural elucidation of an unknown 2,5-dimethyl-3-hexyne derivative using the spectroscopic techniques discussed.

Structural_Elucidation_Workflow cluster_start Start cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_elucidation Structure Elucidation Unknown Unknown Sample IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS NMR NMR Spectroscopy Unknown->NMR IR_Interp Identify Functional Groups (-OH, -C≡C-) IR->IR_Interp MS_Interp Determine Molecular Weight & Fragmentation Pattern MS->MS_Interp NMR_Interp Determine Carbon Skeleton & Proton Environments NMR->NMR_Interp Propose Propose Putative Structures IR_Interp->Propose MS_Interp->Propose NMR_Interp->Propose Confirm Confirm Structure Propose->Confirm

Caption: Workflow for spectroscopic structural elucidation.

Conclusion

The synergistic use of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the comprehensive structural elucidation of 2,5-dimethyl-3-hexyne and its derivatives. By carefully analyzing the data from each technique, researchers can confidently determine the molecular structure, identify functional groups, and understand the connectivity of the atoms within a molecule. The methodologies and comparative data presented in this guide serve as a practical resource for scientists engaged in the synthesis and characterization of novel alkyne-containing compounds.

References

A Comparative Analysis of Ligand Effects in Catalysis: Phosphines versus the Hypothetical Role of 2,5-Dimethyl-3-hexyne

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of homogeneous catalysis, the choice of ligand is paramount in dictating the efficiency, selectivity, and overall success of a chemical transformation. For decades, phosphine ligands have stood as a cornerstone, offering unparalleled versatility through the systematic tuning of their electronic and steric properties. This guide provides a comprehensive comparison of the well-established catalytic activity of various phosphine ligands and explores the hypothetical role of a bulky alkyne, 2,5-dimethyl-3-hexyne, as a ligand. While experimental data for 2,5-dimethyl-3-hexyne as a spectator ligand is not available in the current scientific literature, this comparison will extrapolate its potential properties based on its structure and contrast them with the known characteristics of phosphine ligands.

The Established Role of Phosphine Ligands in Catalysis

Phosphine ligands (PR₃) are integral to a vast array of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation. Their efficacy stems from the phosphorus atom's ability to donate its lone pair of electrons to the metal center, forming a stable coordinate bond. The nature of the 'R' groups on the phosphine allows for precise modulation of the ligand's electronic and steric character, which in turn influences the catalytic cycle.

Electronic Effects: The electron-donating or -withdrawing nature of the substituents on the phosphine ligand directly impacts the electron density at the metal center. Electron-rich phosphines, such as trialkylphosphines, increase the electron density on the metal, which can promote oxidative addition, a key step in many catalytic cycles.[1] Conversely, electron-poor phosphines, like those with aryl or electron-withdrawing groups, can enhance reductive elimination.

Steric Effects: The steric bulk of a phosphine ligand, often quantified by its cone angle, plays a crucial role in controlling the coordination number of the metal complex and the accessibility of substrates to the catalytic center. Bulky phosphines can create a specific coordination environment that favors certain reaction pathways, leading to high selectivity. For instance, bulky, electron-rich trialkylphosphine ligands like tri-tert-butylphosphine and tricyclohexylphosphine are highly effective in promoting both oxidative addition and reductive elimination in cross-coupling reactions.

Quantitative Comparison of Common Phosphine Ligands

The following table summarizes the key electronic and steric parameters for a selection of common phosphine ligands, providing a quantitative basis for comparing their potential impact on catalytic activity.

LigandAbbreviationTolman Electronic Parameter (ν, cm⁻¹)Cone Angle (θ, °)
TricyclohexylphosphinePCy₃2056.1170
Tri-tert-butylphosphineP(t-Bu)₃2056.1182
TriphenylphosphinePPh₃2068.9145
Tri(o-tolyl)phosphineP(o-tol)₃2061.7194
1,1'-Bis(diphenylphosphino)ferrocenedppf2067.3-

Data sourced from various organometallic chemistry resources.

The Role of Alkynes in Catalysis: A Substrate Perspective

Alkynes are typically employed in catalysis as substrates, molecules that are transformed into products, rather than as spectator ligands that modulate the catalyst's activity. In reactions such as semihydrogenation, the steric and electronic properties of the alkyne substrate significantly influence the reaction rate and selectivity. For example, in the semihydrogenation of alkynes catalyzed by frustrated Lewis pairs, the catalytic activity is governed by the steric hindrance of the alkyne.

A Hypothetical Comparison: 2,5-Dimethyl-3-hexyne as a Ligand

While there is no direct experimental evidence of 2,5-dimethyl-3-hexyne acting as a spectator ligand in a manner comparable to phosphines, we can theorize its potential characteristics based on its structure.

Structural and Electronic Properties: 2,5-Dimethyl-3-hexyne is a sterically hindered internal alkyne. The isopropyl groups at the 2 and 5 positions create significant bulk around the carbon-carbon triple bond. If it were to coordinate to a metal center as a ligand, this steric bulk would likely influence the coordination sphere of the metal, potentially creating a highly specific active site.

Electronically, the C≡C triple bond of an alkyne can act as a π-donor and a π-acceptor. The donation of π-electrons from the alkyne to the metal and the back-donation of d-electrons from the metal to the π* orbitals of the alkyne would be the primary bonding interactions. The electron-donating ability of the two isopropyl groups might slightly enhance the π-donating character of the alkyne.

Hypothetical Comparison with Phosphine Ligands:

FeaturePhosphine Ligands2,5-Dimethyl-3-hexyne (Hypothetical)
Coordination Mode σ-donation from phosphorus lone pairπ-coordination of the C≡C bond
Electronic Effect Tunable σ-donation and π-acceptance based on substituentsPrimarily a π-donor and π-acceptor
Steric Effect Highly tunable via substituents (quantified by cone angle)Significant and relatively fixed steric bulk from isopropyl groups
Bonding Strong M-P σ-bondWeaker M-alkyne π-complex
Influence on Catalysis Well-established modulation of all steps in the catalytic cycleLikely to influence substrate approach and potentially stabilize low-coordinate species due to bulk. The lability of the alkyne ligand could lead to different catalytic pathways.

Experimental Protocols and Visualizations

To provide a practical context for the comparison, this section details a representative experimental protocol for a catalytic reaction where phosphine ligands are crucial and includes visualizations of key concepts.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation where the choice of phosphine ligand is critical for success.

Materials:

  • Aryl halide (e.g., 1-bromonaphthalene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Phosphine ligand (e.g., SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.02 mmol), the phosphine ligand (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Add toluene (5 mL) and water (0.5 mL) via syringe.

  • The reaction mixture is stirred vigorously and heated to 100 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts discussed in this guide.

Catalytic_Cycle M(0)L_n Active Catalyst M(0)L_n Oxidative_Addition Oxidative Addition (R-X) M(0)L_n->Oxidative_Addition + R-X R-M(II)(X)L_n R-M(II)(X)L_n Oxidative_Addition->R-M(II)(X)L_n Transmetalation Transmetalation (R'-B(OR)2) R-M(II)(X)L_n->Transmetalation + R'-B(OR)2 R-M(II)(R')L_n R-M(II)(R')L_n Transmetalation->R-M(II)(R')L_n Reductive_Elimination Reductive Elimination R-M(II)(R')L_n->Reductive_Elimination Reductive_Elimination->M(0)L_n Catalyst Regeneration R-R' Product (R-R') Reductive_Elimination->R-R'

Caption: A generalized catalytic cycle for a cross-coupling reaction, highlighting the key steps influenced by the ligand (L).

Ligand_Properties Phosphine Phosphine Ligand (PR3) Electronic Properties Steric Properties Electronic_Details Electronic_Details Phosphine:e->Electronic_Details σ-donor strength π-acceptor ability Steric_Details Steric_Details Phosphine:sterics->Steric_Details Cone Angle (θ) Bulkiness Alkyne Alkyne (R-C≡C-R') Electronic Properties Steric Properties Alkyne_Electronic Alkyne_Electronic Alkyne:e->Alkyne_Electronic π-donor/acceptor Alkyne_Steric Alkyne_Steric Alkyne:sterics->Alkyne_Steric Substituent Size

Caption: A conceptual diagram comparing the key electronic and steric properties of phosphine and alkyne ligands.

Conclusion

Phosphine ligands are a mature and highly versatile class of ligands in homogeneous catalysis, offering a broad spectrum of steric and electronic properties that can be finely tuned to optimize catalytic performance. While 2,5-dimethyl-3-hexyne is a valuable substrate in various catalytic reactions, its role as a spectator ligand remains hypothetical and is not supported by current experimental literature. A theoretical consideration of its properties suggests that its significant steric bulk and π-system could offer unique ligand characteristics, but this remains an underexplored area of research. For researchers and professionals in drug development and chemical synthesis, a deep understanding of the established principles of phosphine ligand design and selection remains the most reliable approach to achieving desired catalytic outcomes. Future investigations into the potential of bulky alkynes as a novel class of spectator ligands could open new avenues in catalyst design and reactivity.

References

Quantitative NMR (qNMR) for the Purity Assessment of 3-Hexyne, 2,5-dimethyl-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The precise determination of purity is a critical aspect of chemical analysis, particularly in the pharmaceutical and materials science industries where impurities can significantly impact a product's efficacy, safety, and stability. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 3-Hexyne, 2,5-dimethyl-, a volatile organic compound. The performance of qNMR is compared with the widely used alternative technique, Gas Chromatography with Flame Ionization Detection (GC-FID).

Introduction to Purity Assessment Techniques

Quantitative NMR (qNMR) has emerged as a powerful primary ratio analytical method for determining the purity of organic compounds.[1][2] Unlike chromatographic techniques, qNMR offers universal detection and does not always require a reference standard of the analyte, making it a versatile tool for purity evaluation.[3][4] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to the signal, allowing for accurate quantification against a certified internal standard.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and sensitive chromatographic method commonly employed for the analysis of volatile organic compounds.[5] It separates components of a mixture based on their volatility and interaction with a stationary phase, with the FID providing a response that is proportional to the mass of carbon atoms in the analyte.[5] GC-FID is a well-established technique for purity assessment, especially for volatile compounds like alkynes.[6][7][8]

Experimental Protocols

A detailed methodology for both qNMR and GC-FID is crucial for reproducible and accurate purity assessment.

Quantitative ¹H NMR (qNMR) Spectroscopy

The following protocol outlines the steps for determining the purity of 3-Hexyne, 2,5-dimethyl- using qNMR with an internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 3-Hexyne, 2,5-dimethyl- into a clean, dry NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

    • Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

    • Cap the tube and gently vortex to ensure complete dissolution of both the analyte and the internal standard.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest. A typical D1 of 30 seconds is recommended for accurate quantification.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing and Purity Calculation:

    • Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform phase and baseline correction.

    • Integrate a well-resolved, characteristic signal of 3-Hexyne, 2,5-dimethyl- (e.g., the singlet from the two equivalent methyl groups) and a known signal of the internal standard.

    • Calculate the purity of 3-Hexyne, 2,5-dimethyl- using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

The following protocol describes the purity assessment of 3-Hexyne, 2,5-dimethyl- by GC-FID using the area percent method.

  • Sample Preparation:

    • Prepare a stock solution of 3-Hexyne, 2,5-dimethyl- in a suitable solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to prepare a working solution of approximately 100 µg/mL.

  • GC-FID Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID).

    • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector: Split/splitless injector in split mode (e.g., split ratio 50:1).

    • Temperatures:

      • Injector: 250 °C

      • Detector: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Record the chromatogram.

    • Identify the peak corresponding to 3-Hexyne, 2,5-dimethyl-.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

Quantitative Data Comparison

The following table summarizes hypothetical quantitative data for the purity assessment of a single batch of 3-Hexyne, 2,5-dimethyl- using both qNMR and GC-FID.

ParameterqNMRGC-FID
Purity (%) 98.599.2
Standard Deviation (%) 0.20.1
Relative Standard Deviation (%) 0.200.10
Analysis Time per Sample ~15 minutes~25 minutes
Sample Preparation Time ~10 minutes~15 minutes
Reference Standard Required Internal StandardNot required for area %
Quantification Principle Molar RatioMass Ratio (carbon content)
Destructive/Non-destructive Non-destructiveDestructive

Comparison of Methods

Both qNMR and GC-FID are powerful techniques for purity assessment, each with its own advantages and limitations.

  • Accuracy and Precision: qNMR is considered a primary method, meaning its measurement uncertainty can be traced to the International System of Units (SI).[2] When performed correctly, it can provide highly accurate and precise results.[4] GC-FID also offers excellent precision, but its accuracy in the area percent method can be affected by differences in the detector response to different impurities.

  • Specificity: qNMR provides structural information, which can aid in the identification of impurities if their signals are resolved. The specificity of GC-FID depends on the chromatographic separation. Co-eluting impurities can lead to inaccurate purity values.[9]

  • Universality: qNMR is applicable to a wide range of organic molecules that are soluble in a suitable deuterated solvent and contain NMR-active nuclei.[3] GC-FID is suitable for volatile and thermally stable compounds.

  • Throughput: GC-FID methods can often be automated for high-throughput analysis. While qNMR can also be automated, the longer acquisition times for quantitative experiments may result in lower throughput compared to rapid GC methods.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for the qNMR and GC-FID purity assessment methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve nmr_acq Acquire ¹H NMR Spectrum dissolve->nmr_acq process_fid Process FID nmr_acq->process_fid integrate Integrate Signals process_fid->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

GC_FID_Workflow cluster_prep_gc Sample Preparation cluster_acq_gc Data Acquisition cluster_proc_gc Data Analysis prepare_stock Prepare Stock Solution dilute Dilute to Working Concentration prepare_stock->dilute inject Inject into GC-FID dilute->inject record_chrom Record Chromatogram inject->record_chrom integrate_peaks Integrate All Peaks record_chrom->integrate_peaks calculate_area Calculate Area Percent integrate_peaks->calculate_area

Caption: Workflow for GC-FID Purity Assessment.

Conclusion

Both qNMR and GC-FID are valuable techniques for the purity assessment of 3-Hexyne, 2,5-dimethyl-. qNMR offers the advantage of being a primary ratio method that provides structural information and is non-destructive. GC-FID is a highly sensitive and precise method well-suited for volatile compounds. The choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, the availability of reference standards, and the required sample throughput. For a comprehensive purity assessment, the use of orthogonal techniques like qNMR and GC-FID is often recommended to ensure the reliability of the results.[10]

References

A Comparative Performance Analysis of 2,5-Dimethyl-3-hexyne in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, the choice of alkyne substrate can significantly influence reaction outcomes, including yield, selectivity, and reaction kinetics. This guide provides a comparative benchmark of 2,5-dimethyl-3-hexyne against a less sterically hindered internal alkyne, 3-hexyne, in three fundamental organic transformations: catalytic hydrogenation, acid-catalyzed hydration, and the Sonogashira coupling. The data presented herein is intended to assist researchers, scientists, and professionals in drug development in making informed decisions for their synthetic strategies.

The steric bulk imparted by the two tert-butyl groups flanking the triple bond in 2,5-dimethyl-3-hexyne plays a crucial role in its reactivity, often leading to different performance metrics when compared to the more linear 3-hexyne.

Catalytic Hydrogenation

Catalytic hydrogenation of alkynes is a fundamental method for the synthesis of alkenes and alkanes. The stereochemical outcome of the reaction is highly dependent on the choice of catalyst.

Comparison of Hydrogenation Performance

AlkyneCatalystSolventPressure (H₂)TemperatureTimeProduct DistributionYield of AlkaneReference
3-HexyneLindlar's Catalyst (5% Pd/CaCO₃ poisoned with lead)Toluene1.4 bar30°C200 min>93% (Z)-3-hexene, <7% (E)-3-hexene<0.5% n-hexane[1]
2,5-Dimethyl-3-hexyneLindlar's CatalystToluene1.4 bar30°C-Expected to be slower; high (Z)-alkene selectivityExpected to be low-
3-HexynePd/CEthanol1 atmRoom Temp.-n-HexaneQuantitativeGeneral Knowledge
2,5-Dimethyl-3-hexynePd/CEthanol1 atmRoom Temp.-2,5-DimethylhexaneExpected to be quantitative but slower-

Discussion:

The partial hydrogenation of 3-hexyne using a Lindlar catalyst predominantly yields the (Z)-alkene with high selectivity[1]. Due to the significant steric hindrance from the tert-butyl groups, the approach of 2,5-dimethyl-3-hexyne to the catalyst surface is expected to be slower, potentially leading to longer reaction times. However, this steric hindrance can also enhance the selectivity for the cis-alkene by further disfavoring over-reduction to the alkane. When a more active catalyst like Palladium on carbon (Pd/C) is employed, complete reduction to the corresponding alkane is expected for both substrates, though the rate for 2,5-dimethyl-3-hexyne will likely be slower.

Acid-Catalyzed Hydration

The hydration of alkynes is a common method for the synthesis of ketones. For unsymmetrical internal alkynes, this reaction can lead to a mixture of regioisomeric ketones.

Comparison of Hydration Performance

AlkyneReagentsProduct(s)Expected Yield
3-HexyneH₂O, H₂SO₄, HgSO₄3-HexanoneGood to Excellent[2][3]
2,5-Dimethyl-3-hexyneH₂O, H₂SO₄, HgSO₄2,5-Dimethyl-3-hexanoneModerate to Good

Discussion:

The acid-catalyzed hydration of the symmetrical 3-hexyne yields a single ketone product, 3-hexanone[2][3]. Similarly, 2,5-dimethyl-3-hexyne, being a symmetrical alkyne, will also yield a single ketone, 2,5-dimethyl-3-hexanone. The reaction proceeds via an enol intermediate. The steric hindrance in 2,5-dimethyl-3-hexyne might slightly decrease the rate of the reaction compared to 3-hexyne due to the hindered approach of the nucleophile (water) to the intermediate vinyl cation.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of C(sp)-C(sp²) bonds, typically between a terminal alkyne and an aryl or vinyl halide. While less common for internal alkynes, analogous couplings can be performed.

Comparison of Sonogashira Coupling Performance (Hypothetical)

AlkyneCoupling PartnerCatalyst SystemProductExpected Yield
3-HexyneIodobenzenePd(PPh₃)₂Cl₂, CuI, Et₃N1,2-Diphenyl-3-hexyneModerate
2,5-Dimethyl-3-hexyneIodobenzenePd(PPh₃)₂Cl₂, CuI, Et₃N1,2-Diphenyl-2,5-dimethyl-3-hexyneLow to Moderate

Discussion:

The Sonogashira coupling is most efficient with terminal alkynes. For internal alkynes, the reaction is generally slower and gives lower yields. The steric bulk of the tert-butyl groups in 2,5-dimethyl-3-hexyne would significantly hinder the oxidative addition and subsequent reductive elimination steps in the catalytic cycle, leading to an expected lower yield and longer reaction time compared to the less hindered 3-hexyne.

Experimental Protocols

Catalytic Hydrogenation of 3-Hexyne using Lindlar's Catalyst
  • Materials: 3-hexyne, Toluene (anhydrous), Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead), Hydrogen gas.

  • Procedure: A solution of 3-hexyne (2% v/v) in toluene is prepared. The reaction is carried out in a suitable reactor equipped with a magnetic stirrer and a gas inlet[1]. The reactor is charged with the 3-hexyne solution and the Lindlar's catalyst. The system is then purged with hydrogen, and the reaction is maintained under a hydrogen atmosphere (1.4 bar) at 30°C with vigorous stirring[1]. The progress of the reaction is monitored by gas chromatography. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the product mixture.

Acid-Catalyzed Hydration of an Internal Alkyne
  • Materials: Internal alkyne (e.g., 2,5-dimethyl-3-hexyne), water, concentrated sulfuric acid, mercury(II) sulfate.

  • Procedure: To a mixture of water and concentrated sulfuric acid, mercury(II) sulfate is added as a catalyst[2][3]. The internal alkyne is then added to this acidic solution. The reaction mixture is stirred at an appropriate temperature (e.g., 60-80°C) for several hours. The reaction is monitored by TLC or GC. After completion, the reaction mixture is cooled, neutralized with a base (e.g., sodium bicarbonate solution), and extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and concentrated to give the crude ketone, which can be further purified by distillation or chromatography.

Sonogashira Coupling of an Internal Alkyne with an Aryl Halide
  • Materials: Internal alkyne (e.g., 2,5-dimethyl-3-hexyne), aryl iodide (e.g., iodobenzene), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), and a base (e.g., triethylamine).

  • Procedure: To a solution of the aryl iodide and the internal alkyne in a suitable solvent (e.g., triethylamine or THF), the palladium catalyst and copper(I) iodide are added under an inert atmosphere. The reaction mixture is then stirred at an elevated temperature until the starting materials are consumed (monitored by TLC or GC). After cooling to room temperature, the reaction mixture is filtered to remove the precipitated salts, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the coupled product.

Visualizations

Experimental_Workflow_Hydrogenation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Start reagents Mix Alkyne, Solvent, and Lindlar's Catalyst start->reagents purge Purge Reactor with H₂ reagents->purge react Stir under H₂ atmosphere (1.4 bar, 30°C) purge->react monitor Monitor by GC react->monitor monitor->react Incomplete filter Filter Catalyst monitor->filter Complete concentrate Concentrate Filtrate filter->concentrate product Product (cis-Alkene) concentrate->product

Caption: Experimental workflow for the catalytic hydrogenation of an alkyne.

Signaling_Pathway_Sonogashira cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L₂ pdII_halide R¹-Pd(II)-X(L₂) pd0->pdII_halide Oxidative Addition pdII_alkyne R¹-Pd(II)-C≡CR²(L₂) pdII_halide->pdII_alkyne Transmetalation pdII_alkyne->pd0 Reductive Elimination product R¹-C≡CR² pdII_alkyne->product cu_acetylide Cu-C≡CR² cu_acetylide->pdII_halide alkyne H-C≡CR² alkyne->cu_acetylide aryl_halide R¹-X aryl_halide->pdII_halide base Base base->alkyne

References

Isomeric Purity Analysis of 3-Hexyne, 2,5-dimethyl-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comparative analysis of analytical techniques for determining the isomeric purity of 3-Hexyne, 2,5-dimethyl-. Potential isomeric impurities for this internal alkyne could include positional isomers (such as 2,2-dimethyl-3-hexyne or 2,4-dimethyl-2-hexyne) and diastereomers if chiral centers are present. Furthermore, process-related impurities from synthesis, like the corresponding alkene (2,5-dimethyl-3-hexene) and alkane (2,5-dimethyl-hexane), are also crucial to monitor.

This guide will focus on two primary analytical techniques for isomeric purity assessment: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on several factors, including the nature of the isomers, the required sensitivity, and the availability of instrumentation. Below is a comparative summary of Gas Chromatography and NMR Spectroscopy for the analysis of 3-Hexyne, 2,5-dimethyl-.

FeatureGas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a stationary phase and a mobile gas phase.Differentiation of atomic nuclei based on their magnetic properties in a magnetic field.
Primary Application Quantitative separation and determination of volatile and semi-volatile isomers.Structural elucidation and quantification of isomers based on unique chemical shifts and coupling constants.
Sensitivity High (typically ppm to ppb levels).Moderate (typically requires >1% of the sample for routine analysis).
Resolution of Isomers Excellent for positional and geometric isomers, especially with high-resolution capillary columns.Excellent for distinguishing between structural isomers with different electronic environments. Can also distinguish stereoisomers with chiral resolving agents.
Sample Requirements Small sample size, must be volatile and thermally stable.Larger sample size, sample must be soluble in a suitable deuterated solvent.
Data Output Chromatogram showing retention times and peak areas.Spectrum showing chemical shifts, signal integrals, and coupling patterns.

Experimental Methodologies

Detailed experimental protocols are essential for reproducible and accurate isomeric purity analysis.

Gas Chromatography (GC) Method for Isomeric Purity

Objective: To separate and quantify positional isomers and process-related impurities of 3-Hexyne, 2,5-dimethyl-.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • High-resolution capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the 3-Hexyne, 2,5-dimethyl- sample in a volatile solvent such as hexane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis: Identify peaks based on their retention times relative to a pure standard of 3-Hexyne, 2,5-dimethyl-. Quantify isomeric impurities by calculating the area percentage of each peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To identify and confirm the structure of the main component and any major isomeric impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the 3-Hexyne, 2,5-dimethyl- sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum. A proton-decoupled experiment is standard.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis:

    • Assign the signals in the ¹H and ¹³C NMR spectra to the respective atoms in the 3-Hexyne, 2,5-dimethyl- structure.

    • Isomeric impurities will give rise to a separate set of signals. The integration of the proton signals can be used for quantification if the impurity level is sufficiently high.

Workflow for Isomeric Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of isomeric purity.

Isomeric_Purity_Workflow Isomeric Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Results cluster_4 Final Report Sample Test Sample of 3-Hexyne, 2,5-dimethyl- GC_Analysis Gas Chromatography (GC) Sample->GC_Analysis NMR_Analysis NMR Spectroscopy Sample->NMR_Analysis GC_Data Chromatogram Analysis: - Retention Time - Peak Area Integration GC_Analysis->GC_Data NMR_Data Spectral Analysis: - Chemical Shift - Signal Integration - Coupling Constants NMR_Analysis->NMR_Data Purity_Quantification Quantification of Isomers and Impurities GC_Data->Purity_Quantification Structure_Confirmation Structural Confirmation of Main Component and Impurities NMR_Data->Structure_Confirmation Final_Report Certificate of Analysis or Research Report Purity_Quantification->Final_Report Structure_Confirmation->Final_Report

Caption: Workflow for the analysis of isomeric purity.

Bridging the Gap: A Comparative Guide to Experimental and Predicted Spectroscopic Data of 2,5-dimethyl-3-hexyne

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. Spectroscopic analysis is a cornerstone of this process, providing a detailed fingerprint of a molecule's structure. This guide presents a comparative analysis of experimental and predicted spectroscopic data for 2,5-dimethyl-3-hexyne, a symmetrical internal alkyne. Due to a notable lack of publicly available experimental spectra for this specific compound, this guide utilizes established spectroscopic principles and data from analogous structures to infer the expected experimental values. These are then compared against data generated from computational prediction tools.

Correlating Spectroscopic Data: An Overview

The correlation between experimentally obtained and computationally predicted spectroscopic data serves as a powerful tool for structural verification. A close match between the two provides a high degree of confidence in the assigned structure. Discrepancies, on the other hand, can indicate an incorrect structural assignment, the presence of impurities, or limitations in the prediction algorithms.

G cluster_experimental Experimental Analysis cluster_predicted Computational Prediction exp_sample Obtain Pure Sample of 2,5-dimethyl-3-hexyne exp_ir Acquire IR Spectrum exp_sample->exp_ir exp_nmr Acquire 1H & 13C NMR Spectra exp_sample->exp_nmr exp_ms Acquire Mass Spectrum exp_sample->exp_ms exp_data Process & Analyze Experimental Data exp_ir->exp_data exp_nmr->exp_data exp_ms->exp_data comparison Compare Experimental & Predicted Data exp_data->comparison pred_structure Input Molecular Structure (SMILES/MOL file) pred_ir Predict IR Spectrum pred_structure->pred_ir pred_nmr Predict 1H & 13C NMR Spectra pred_structure->pred_nmr pred_ms Predict Mass Spectrum pred_structure->pred_ms pred_data Compile Predicted Spectroscopic Data pred_ir->pred_data pred_nmr->pred_data pred_ms->pred_data pred_data->comparison conclusion Structural Confirmation or Further Investigation comparison->conclusion

Comparative study of different synthetic routes to 3-Hexyne, 2,5-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the formation of 2,5-dimethyl-3-hexyne, a valuable internal alkyne in organic synthesis. The comparison focuses on the alkylation of a terminal alkyne and the Fritsch-Buttenberg-Wiechell rearrangement, offering a detailed examination of their respective methodologies, reaction conditions, and yields.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Acetylide AlkylationRoute 2: Fritsch-Buttenberg-Wiechell Rearrangement
Starting Materials 3-Methyl-1-butyne, Ethyl halide (e.g., Ethyl bromide)1,1-Dibromo-3,3-dimethyl-1-butene
Key Reagents Strong base (e.g., n-Butyllithium, Sodium amide)Strong base (e.g., n-Butyllithium)
Reaction Type Nucleophilic Substitution (SN2)Rearrangement of a vinyl carbene
Typical Yield High (Reported up to 85%)Moderate to High (Can be variable)
Scalability Generally goodCan be more complex to scale up
Substrate Scope Broad for primary alkyl halidesGenerally applicable to 1,1-dihaloalkenes
Key Considerations Requires a primary alkyl halide to avoid elimination side reactions.Requires the synthesis of the dihaloalkene precursor.

Synthetic Route 1: Alkylation of 3-Methyl-1-butyne

This is the most direct and commonly employed method for the synthesis of 2,5-dimethyl-3-hexyne. The strategy involves the deprotonation of the terminal alkyne, 3-methyl-1-butyne, with a strong base to form a nucleophilic acetylide anion. This anion then undergoes an SN2 reaction with a primary alkyl halide, in this case, an ethyl halide, to form the desired internal alkyne.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation (SN2) 3-Methyl-1-butyne 3-Methyl-1-butyne Acetylide_Anion 3-Methyl-1-butyn-1-ide anion 3-Methyl-1-butyne->Acetylide_Anion  n-BuLi (Strong Base) Ethyl_Bromide Ethyl Bromide Product 2,5-Dimethyl-3-hexyne Ethyl_Bromide->Product Acetylide_Anion_2 3-Methyl-1-butyn-1-ide anion Acetylide_Anion_2->Product

Caption: Synthetic pathway for 2,5-dimethyl-3-hexyne via acetylide alkylation.

Experimental Protocol:

A detailed experimental procedure for this route is as follows:

  • Deprotonation: A solution of 3-methyl-1-butyne (1.0 equivalent) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this solution, a solution of n-butyllithium (1.05 equivalents) in hexanes is added dropwise, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithium acetylide.

  • Alkylation: Ethyl bromide (1.1 equivalents) is then added to the reaction mixture at -78 °C.

  • The reaction is allowed to slowly warm to room temperature and stirred for an additional 12-18 hours.

  • Workup and Purification: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether or pentane.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is then purified by fractional distillation to yield pure 2,5-dimethyl-3-hexyne.

Yield: This method has been reported to provide yields of up to 85%.

Synthetic Route 2: Fritsch-Buttenberg-Wiechell Rearrangement

An alternative, though less direct, approach to 2,5-dimethyl-3-hexyne is through the Fritsch-Buttenberg-Wiechell (FBW) rearrangement.[1][2] This reaction involves the treatment of a 1,1-dihalo-alkene with a strong base to induce a rearrangement that forms an alkyne. For the synthesis of 2,5-dimethyl-3-hexyne, the required precursor would be 1,1-dibromo-3,3-dimethyl-1-butene.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: FBW Rearrangement Aldehyde 3,3-Dimethylbutanal Dibromoalkene 1,1-Dibromo-3,3-dimethyl-1-butene Aldehyde->Dibromoalkene  CBr4, PPh3 Dibromoalkene_2 1,1-Dibromo-3,3-dimethyl-1-butene Carbene Vinyl Carbene Intermediate Dibromoalkene_2->Carbene  n-BuLi Product 2,5-Dimethyl-3-hexyne Carbene->Product 1,2-Alkyl Migration

Caption: Synthetic pathway for 2,5-dimethyl-3-hexyne via the Fritsch-Buttenberg-Wiechell rearrangement.

Experimental Protocol:

A general experimental protocol for the FBW rearrangement is outlined below. It is important to note that the synthesis of the 1,1-dibromo-3,3-dimethyl-1-butene precursor is a necessary prerequisite.

  • Precursor Synthesis (Corey-Fuchs Reaction):

    • Triphenylphosphine (2.0 equivalents) is dissolved in anhydrous dichloromethane and cooled to 0 °C.

    • Carbon tetrabromide (1.0 equivalent) is added in portions, and the mixture is stirred for 1 hour.

    • A solution of 3,3-dimethylbutanal (1.0 equivalent) in dichloromethane is added dropwise, and the reaction is stirred at 0 °C for 1-2 hours.

    • The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield 1,1-dibromo-3,3-dimethyl-1-butene.

  • Fritsch-Buttenberg-Wiechell Rearrangement:

    • The purified 1,1-dibromo-3,3-dimethyl-1-butene (1.0 equivalent) is dissolved in an anhydrous ethereal solvent like THF and cooled to -78 °C under an inert atmosphere.

    • A solution of n-butyllithium (2.2 equivalents) in hexanes is added dropwise.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

    • The reaction is carefully quenched with water.

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • Purification by fractional distillation affords the final product, 2,5-dimethyl-3-hexyne.

Yield: The overall yield for this two-step process can be moderate to high, but is dependent on the efficiency of both the Corey-Fuchs reaction and the subsequent rearrangement.

Conclusion

For the synthesis of 2,5-dimethyl-3-hexyne, the alkylation of 3-methyl-1-butyne stands out as the more efficient and straightforward method, offering high yields in a single step from a commercially available terminal alkyne. The Fritsch-Buttenberg-Wiechell rearrangement, while a powerful tool for alkyne synthesis, involves a multi-step sequence starting from an aldehyde, which may be less desirable for routine preparations unless the specific precursors are readily available or the methodology is required for accessing more complex, analogous structures. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale, and tolerance for multi-step procedures.

References

Safety Operating Guide

Proper Disposal of 3-Hexyne, 2,5-dimethyl-: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for 3-Hexyne, 2,5-dimethyl- (IUPAC name: 2,5-dimethylhex-3-yne) necessitates a cautious approach to its disposal, relying on general principles for flammable organic compounds and data from structurally similar chemicals. Researchers, scientists, and drug development professionals must prioritize safety and adhere to institutional and regulatory guidelines. Direct consultation of a substance-specific SDS, obtainable from the chemical supplier, is imperative before handling or disposal.

Information on a Structurally Related Compound: 2,5-Dimethyl-3-hexyne-2,5-diol

PropertyValue
Physical State Solid
Appearance Off-white
Odor Odorless
Melting Point/Range 89 - 94 °C / 192.2 - 201.2 °F
Boiling Point/Range 121 - 123 °C / 249.8 - 253.4 °F @ 7 mmHg
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents

General Step-by-Step Disposal Procedure for Flammable Organic Compounds

The following is a general protocol for the disposal of flammable organic liquids. This procedure should be adapted to comply with all local, state, and federal regulations, as well as specific institutional protocols.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE.[1][2][3] This includes, but is not limited to:

  • Flame-resistant lab coat

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield[1][4]

  • Closed-toe shoes

Step 2: Waste Collection

  • Collect the waste in a designated, properly labeled, and sealed container.[1] The container should be made of a material compatible with the chemical.

  • Do not mix incompatible wastes.

  • The waste container should be clearly labeled as "Hazardous Waste," with the full chemical name and a description of its hazards (e.g., "Flammable Liquid").[5]

Step 3: Storage

  • Store the waste container in a well-ventilated, designated hazardous waste storage area.[3]

  • The storage area should be away from heat, sparks, and open flames.[3]

  • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste manifest and tracking. The Resource Conservation and Recovery Act (RCRA) mandates a "cradle to grave" tracking system for hazardous waste.[6][7]

Step 5: Spill Management

  • In the event of a spill, immediately alert others in the area.

  • If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., sand, vermiculite) to contain the spill.[1]

  • For larger spills, evacuate the area and contact your EHS office or emergency response team.

General Chemical Waste Disposal Workflow

The following diagram illustrates a general decision-making workflow for the proper disposal of laboratory chemical waste.

G start Start: Chemical Waste Generated sds Consult Safety Data Sheet (SDS) start->sds identify_hazards Identify Hazards (Flammable, Corrosive, Toxic, etc.) sds->identify_hazards ppe Wear Appropriate Personal Protective Equipment (PPE) identify_hazards->ppe segregate Segregate Waste by Hazard Class ppe->segregate container Use Labeled, Compatible Waste Container segregate->container storage Store in Designated Hazardous Waste Area container->storage disposal Contact EHS for Disposal storage->disposal end End: Waste Disposed by Licensed Professional disposal->end

Caption: General workflow for laboratory chemical waste disposal.

Disclaimer: The information provided is for guidance purposes only and is based on general principles of laboratory safety. A substance-specific Safety Data Sheet (SDS) for 3-Hexyne, 2,5-dimethyl- must be obtained and consulted for detailed and accurate disposal procedures. Always adhere to the safety protocols of your institution and all applicable local, state, and federal regulations.

References

Personal protective equipment for handling 3-Hexyne, 2,5-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 3-Hexyne, 2,5-dimethyl-. The following guidance is based on the safety data for the closely related compound, 2,5-Dimethyl-3-hexyne-2,5-diol, and general best practices for handling alkynes. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before use.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling 2,5-Dimethyl-3-hexyne.

Hazard Identification and Personal Protective Equipment

The primary hazards associated with compounds similar to 2,5-Dimethyl-3-hexyne include skin and eye irritation, and the potential for allergic skin reactions. Alkynes, as a class, can also be flammable and reactive.[1] The following table summarizes the potential hazards and the recommended personal protective equipment.

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[2] May cause an allergic skin reaction.[3]Gloves: Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. Protective Clothing: Lab coat and additional protective clothing as needed to prevent skin contact.
Eye Contact Causes serious eye irritation.[3]Eye Protection: Chemical safety goggles or a face shield.
Inhalation May cause respiratory irritation.Respiratory Protection: Use in a well-ventilated area or with local exhaust ventilation. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Ingestion Toxic if swallowed.General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Flammability Alkynes can be highly flammable.[1]Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[4]

Operational and Handling Plan

A systematic approach to handling 2,5-Dimethyl-3-hexyne is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in a Ventilated Area prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Experiment complete cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Workflow for handling 2,5-Dimethyl-3-hexyne.

Step-by-Step Handling Procedure:

  • Preparation:

    • Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

    • Work Area Setup: Ensure you are working in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Handling:

    • Weighing and Transfer: Carefully weigh or measure the required amount of 2,5-Dimethyl-3-hexyne. Avoid generating dust if it is a solid. Use appropriate tools for transfer to minimize the risk of spills.

    • Performing the Reaction: Add the chemical to the reaction vessel slowly and in a controlled manner. Monitor the reaction for any signs of unexpected changes.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical using an appropriate solvent.

    • Waste Segregation: Segregate waste into clearly labeled containers for solid and liquid chemical waste.

    • Disposal: Dispose of all chemical waste in accordance with your institution's and local hazardous waste regulations. Do not pour down the drain.

Disposal Plan

Proper disposal of 2,5-Dimethyl-3-hexyne and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect all waste containing 2,5-Dimethyl-3-hexyne in a designated, compatible, and clearly labeled hazardous waste container.

    • Keep the waste container closed when not in use.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "3-Hexyne, 2,5-dimethyl-".

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling 2,5-Dimethyl-3-hexyne and ensure a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.